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ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Documentation Hub

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  • Product: ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • CAS: 913558-33-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Comprehensive Analytical Framework

Executive Summary In modern drug discovery and synthetic methodology, the unambiguous structural characterization of heterocyclic intermediates is paramount. Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic methodology, the unambiguous structural characterization of heterocyclic intermediates is paramount. Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5)[1] is a highly functionalized, partially saturated indazole derivative. As a Senior Application Scientist, I approach its structure elucidation not as a mere data-collection exercise, but as the construction of a self-validating logical proof. This whitepaper details the rigorous analytical framework required to confirm the exact regiochemistry, molecular framework, and functional group integrity of this specific molecule.

Pharmacological Relevance & Structural Complexity

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this core have been extensively optimized as potent and selective sigma-2 receptor ligands[2], kinase inhibitors, and versatile platforms for triazole conjugates via 1,3-dipolar cycloadditions[3].

The specific inclusion of a ketone at the C5 position and an ethyl ester at the C3 position provides orthogonal synthetic handles. However, distinguishing the 5-oxo isomer from its 4-oxo or 6-oxo counterparts requires meticulous spectroscopic deduction[4]. A single misassignment at this stage can derail an entire multi-step synthesis program.

Analytical Strategy: The Self-Validating System

To guarantee scientific integrity, our analytical workflow relies on orthogonal techniques. No single piece of data exists in isolation; every structural claim must be corroborated by at least two independent spectroscopic phenomena.

Workflow A Sample Prep & Chromatography B HRMS (ESI-TOF) Formula Determination A->B C FT-IR Spectroscopy Functional Group ID B->C D 1D NMR (1H, 13C) Scaffold Mapping C->D E 2D NMR (HMBC, HSQC) Regiochemical Proof D->E

Fig 1. Sequential self-validating analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first step in our logical proof is establishing the exact molecular formula. For ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, the theoretical formula is C10​H12​N2​O3​ .

Using Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS in positive ion mode, we expect to observe the protonated molecular ion [M+H]+ at m/z 209.0921.

  • Causality of Choice: ESI is a "soft" ionization technique, preventing the premature fragmentation of the relatively labile ethyl ester group, ensuring the intact molecular ion is the base peak. The isotopic distribution (specifically the M+1 peak from 13C natural abundance) must perfectly align with the simulated pattern for 10 carbon atoms, validating the carbon count before NMR is even run.

Vibrational Spectroscopy (FT-IR)

FT-IR provides immediate, orthogonal confirmation of the functional groups suggested by the formula.

  • Orthogonal Carbonyls: The molecule possesses two distinct carbonyl environments. The C5 cyclohexanone-like ketone typically absorbs strongly near 1715 cm−1 . The C3 conjugated ethyl ester absorbs at a slightly lower frequency, around 1690 cm−1 , due to conjugation with the pyrazole ring.

  • N-H Stretching: A broad band between 3100−3300 cm−1 confirms the presence of the pyrazole N-H, which is heavily involved in intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR): The Core Deduction

NMR spectroscopy is where the regiochemistry of the 5-oxo position is definitively proven[4].

1D ¹H NMR: Spin System Causality

The aliphatic protons of the cyclohexanone ring ( C4​,C6​,C7​ ) provide a self-evident proof of the ketone's position.

  • The C4 Singlet: The C4​ methylene group is flanked by the C3a​ quaternary bridgehead carbon and the C5​ ketone. Because it has no adjacent protons, the C4​ protons appear as a distinct singlet integrating to 2H (~ δ 3.52 ppm).

  • The C6/C7 Triplets: The C6​ and C7​ methylenes are adjacent to each other, but isolated from C4​ by the ketone. Thus, they couple exclusively with each other, forming two distinct triplets ( δ 2.58 and 2.88 ppm).

If this were the 6-oxo isomer, the singlet would be at C7. If it were the 4-oxo isomer, we would observe a contiguous spin system (triplet-multiplet-triplet). The singlet-triplet-triplet pattern is an absolute, self-validating proof of the 5-oxo regiochemistry.

2D NMR (HMBC): Crossing the Quaternary Bridges

To anchor the aliphatic ring to the pyrazole core, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

HMBC C4 C4 Protons (Singlet, δ 3.52) C5 C5 Ketone (δ 209.4) C4->C5 2J C3a C3a Bridgehead (δ 117.8) C4->C3a 2J C6 C6 Protons (Triplet, δ 2.58) C6->C5 2J C7a C7a Bridgehead (δ 141.5) C6->C7a 3J C7 C7 Protons (Triplet, δ 2.88) C7->C5 3J C7->C7a 2J

Fig 2. Key HMBC (1H-13C) correlations proving the 5-oxo regiochemistry.

The C4​ singlet protons will show a strong 2J correlation to the C3a​ quaternary carbon ( δ 117.8) and the C5​ ketone ( δ 209.4). This locks the position of the ketone relative to the pyrazole ring, completing the structural proof.

Data Summary Tables

Table 1: HRMS and FT-IR Data Summary

Analytical MethodParameter / ObservationTheoretical ValueDiagnostic Significance
HRMS (ESI+) [M+H]+ Exact Mass209.0921 m/z Confirms C10​H12​N2​O3​ formula
HRMS (ESI+) Mass Accuracy <5 ppm errorValidates elemental composition
FT-IR (ATR) Ketone C=O Stretch ∼1715 cm−1 Confirms saturated cyclic ketone
FT-IR (ATR) Ester C=O Stretch ∼1690 cm−1 Confirms conjugated ester
FT-IR (ATR) Pyrazole N−H Stretch 3100−3300 cm−1 Confirms free secondary amine

Table 2: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)HMBC Correlations (¹H to ¹³C)
N1-H 13.25br s, 1H- C3​,C3a​,C7a​
C3 --138.2-
C3-Ester --162.1-
C3a --117.8-
C4 3.52s, 2H33.1 C5​,C3a​,C3​,C7a​
C5 --209.4-
C6 2.58t (6.8), 2H38.4 C5​,C7​,C7a​
C7 2.88t (6.8), 2H23.5 C6​,C7a​,C3a​,C5​
C7a --141.5-
-CH₂- (Et) 4.28q (7.1), 2H60.5 C3​-Ester
-CH₃ (Et) 1.31t (7.1), 3H14.2 −CH2​−(Et)

Experimental Protocols

Protocol 1: HRMS Data Acquisition (Self-Validating)
  • Instrument Calibration: Prior to sample analysis, infuse a sodium formate calibration solution. Verify that the mass accuracy across the 100-1000 m/z range is <2 ppm . Causality: Ensures any mass deviation in the sample is inherent to the molecule, not instrument drift.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 to achieve a final concentration of 10 µg/mL.

  • Blank Run: Inject pure Methanol to establish a baseline and rule out system contamination.

  • Acquisition: Inject 2 µL of the sample into an ESI-TOF mass spectrometer. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Data Processing: Extract the [M+H]+ peak and overlay the theoretical isotopic distribution for C10​H12​N2​O3​ to confirm a match score of >95% .

Protocol 2: Comprehensive NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point reference, ensuring chemical shift values are absolute and reproducible.

  • 1D ¹H Acquisition: Acquire on a 400 MHz or 500 MHz spectrometer. Use a 30° pulse angle, a relaxation delay ( D1​ ) of 2.0 seconds, and 16 scans.

  • 1D ¹³C Acquisition: Utilize a composite pulse decoupling (CPD) sequence to remove proton couplings. Due to the quaternary carbons ( C3​,C3a​,C5​,C7a​ ), set a longer relaxation delay ( D1​=3.0 s ) and acquire a minimum of 1024 scans to ensure adequate signal-to-noise ratio.

  • 2D HMBC Acquisition: Set the long-range coupling constant ( JCH​ ) parameter to 8 Hz (standard for optimizing 2J and 3J correlations). Acquire with 128 increments in the indirect (F1) dimension.

Conclusion

The structural elucidation of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate demands a rigorous, multi-faceted approach. By combining the exact mass capabilities of HRMS with the functional group identification of FT-IR, and ultimately anchoring the regiochemistry through 1D spin-system analysis and 2D HMBC NMR, we establish an unbreakable chain of evidence. This self-validating methodology ensures absolute confidence in the chemical identity of this critical medicinal chemistry intermediate.

References

  • Zheng, Y., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands". ChemMedChem, 2019, 14(13): 1248–1256. Available at:[Link]

  • Greitāns, K., et al. "Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction". Key Engineering Materials, 2018, Vol. 762, pp. 25-30. Available at:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solvation mechanics of complex pharmaceutical intermediates is critical for optimizing synthesis, purification, and formulation work...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation mechanics of complex pharmaceutical intermediates is critical for optimizing synthesis, purification, and formulation workflows. Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5) is a highly functionalized heterocyclic building block. Due to its unique combination of hydrogen bond donors, acceptors, and lipophilic domains, its solubility profile cannot be accurately generalized.

This technical guide provides an in-depth analysis of the structural determinants governing the solubility of this compound, explores predictive solvation via Hansen Solubility Parameters (HSP), and establishes a self-validating empirical protocol for high-throughput solubility quantification.

Structural Determinants & Predictive Solvation Mechanics

To predict the solubility of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, we must first deconstruct its chemical architecture and evaluate its intermolecular interactions using the "like dissolves like" principle, formalized by Hansen Solubility Parameters (HSP) [1]. HSP divides the total cohesive energy of a liquid into three distinct parameters: Dispersion forces ( δD​ ), Dipolar intermolecular forces ( δP​ ), and Hydrogen bonding ( δH​ )[1][2].

Structural Breakdown

The molecule (Molar Mass: ~208.22 g/mol ) features three distinct functional domains that dictate its HSP profile:

  • Ethyl Ester Group (C3): Contributes to dipole-dipole interactions ( δP​ ) and acts as a moderate hydrogen bond acceptor ( δH​ ).

  • Ketone Group (C5): A highly polar domain ( δP​ ) that serves as a strong hydrogen bond acceptor ( δH​ ).

  • Tetrahydro-1H-indazole Core: The fused pyrazole ring contains an sp³ nitrogen (NH), which is a potent hydrogen bond donor, and an sp² nitrogen, which is a hydrogen bond acceptor. The saturated cyclohexanone ring provides moderate van der Waals dispersion forces ( δD​ ).

The LogP Paradox

The compound exhibits a calculated partition coefficient (LogP) of approximately 0.13 [3]. A LogP near zero indicates an amphiphilic nature that leans heavily toward hydrophilicity compared to typical aromatic heterocycles[3].

Causality in Solvation: Because the molecule possesses both strong H-bond donors (pyrazole NH) and acceptors (ketone/ester), it forms a highly stable, self-associating crystal lattice. To dissolve this compound, a solvent must possess sufficient δP​ and δH​ to disrupt these intermolecular lattice bonds. Non-polar solvents (e.g., hexane) lack the energetic capacity to break these bonds, resulting in near-zero solubility. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) act as powerful H-bond acceptors, effectively solvating the pyrazole NH proton and shattering the lattice energy.

Empirical Solubility Determination: The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical quantification is mandatory for regulatory and scale-up applications. The Shake-Flask Method is the gold standard for thermodynamic solubility determination. The following protocol is adapted from the principles of OECD Test Guideline 105[4][5] and engineered as a self-validating system to prevent false data caused by kinetic dissolution barriers.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Solvent Dispensing: Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial.

  • Excess Solute Addition: Incrementally add solid Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate until a visible, persistent precipitate remains. Causality: An excess of solid is strictly required to ensure the solution reaches thermodynamic saturation rather than just kinetic dissolution[6].

  • Agitation: Seal the vials and place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C at 800 RPM.

Phase 2: The Self-Validation Checkpoint

  • Time-Point Sampling: Extract 50 µL aliquots at t=24 hours and t=48 hours.

  • Validation Logic: Compare the quantified concentrations ( ΔC ) between the two time points.

    • If ΔC<5% : The system has reached true thermodynamic equilibrium. Proceed to Phase 3.

    • If ΔC>5% : The system is still under kinetic control. Continue agitation for an additional 24 hours and re-test.

Phase 3: Separation & Quantification

  • Phase Separation: Centrifuge the saturated mixtures at 15,000 RPM for 15 minutes at 25.0 °C. Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the compound adsorbing to the filter membrane, which artificially lowers the measured concentration[7].

  • Dilution: Carefully extract the clear supernatant and dilute it 1:100 in the mobile phase to prevent precipitation inside the HPLC column.

  • HPLC-UV Analysis: Quantify the concentration against a pre-established 5-point calibration curve using a validated HPLC-UV method.

Workflow Visualization

G Start Compound Input CAS: 913558-33-5 Solvent HSP Solvent Selection (Mapping δD, δP, δH) Start->Solvent Equilibration Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) Solvent->Equilibration Excess Solid + Solvent Validation Self-Validation (ΔC < 5% between 24h & 48h) Equilibration->Validation Sampling Validation->Equilibration If ΔC > 5% Separation Phase Separation (Centrifugation) Validation->Separation If ΔC < 5% Quantification HPLC-UV Quantification (Concentration Determination) Separation->Quantification Supernatant Extraction Output Solubility Data Matrix Generation Quantification->Output Data Processing

Thermodynamic solubility screening workflow with built-in kinetic self-validation checkpoints.

Predicted Solubility Data Matrix

Based on the compound's LogP[3] and Hansen Solubility Parameter interactions[1][2], the following matrix outlines the expected solubility behavior across standard organic solvent classes.

SolventChemical ClassPredicted SolubilityMechanistic Rationale (HSP & Intermolecular Forces)
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (> 50 mg/mL)Exceptional H-bond acceptor capacity ( δH​ ) perfectly solvates the pyrazole NH, easily overcoming crystal lattice energy.
N,N-Dimethylformamide (DMF) Polar AproticHigh (> 50 mg/mL)High polarity ( δP​ ) and strong dipole interactions align with the ketone and ester domains.
Methanol / Ethanol Polar ProticModerate (10 - 30 mg/mL)Capable of both donating and accepting H-bonds, but competitive solvent-solvent self-association limits maximum solute capacity.
Dichloromethane (DCM) ChlorinatedModerate (10 - 30 mg/mL)High dispersion forces ( δD​ ) interact favorably with the saturated cyclohexanone ring of the tetrahydro-indazole core.
Hexane / Heptane Non-PolarLow (< 1 mg/mL)Complete lack of δP​ and δH​ interactions. Unable to disrupt the strong solute-solute hydrogen bonding in the solid state.

Conclusion

The successful formulation or synthetic manipulation of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate relies heavily on matching its complex hydrogen-bonding network with the appropriate solvent. By leveraging Hansen Solubility Parameters and employing a rigorously validated shake-flask methodology, researchers can bypass trial-and-error bottlenecks, ensuring accurate, reproducible solubility data that scales reliably from the bench to manufacturing.

References

  • Chemsrc. "CAS No. 913558-33-5 | Chemsrc".
  • Wikipedia. "Hansen solubility parameter".
  • Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery".
  • World Health Organization (WHO). "Annex 4 - Protocol to conduct equilibrium solubility experiments".
  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility".
  • Prof Steven Abbott. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science".

Sources

Foundational

An In-depth Technical Guide to the Formation of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This guide provides a comprehensive technical overview of the formation mechanism of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the formation mechanism of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis of this indazole derivative is a classic example of pyrazole ring formation through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This document will delve into the underlying chemical principles, provide a step-by-step mechanistic explanation, and present a detailed experimental protocol.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have made them a focal point of research in drug discovery. The title compound, ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, serves as a valuable building block for the synthesis of more complex molecular architectures. Understanding its formation is crucial for the efficient and controlled synthesis of novel therapeutic agents.

The Core Reaction: A Paal-Knorr-type Pyrrole Synthesis

The formation of the pyrazole ring in ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is fundamentally a cyclocondensation reaction. This transformation is analogous to the well-established Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine.[1][2] In this specific case, the key starting materials are 1,3-cyclohexanedione and a hydrazine derivative of ethyl glyoxylate.

The overall reaction can be summarized as follows:

The reaction proceeds through a series of nucleophilic additions and dehydrations, ultimately leading to the stable, aromatic pyrazole ring fused to a cyclohexenone moiety.

Elucidating the Reaction Mechanism

The formation of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a multi-step process. The following is a detailed, step-by-step breakdown of the plausible reaction mechanism, grounded in fundamental principles of organic chemistry.

Initial Nucleophilic Attack and Hydrazone Formation

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of 1,3-cyclohexanedione. 1,3-cyclohexanedione exists in equilibrium with its enol tautomer, and while both can react, the reaction at the carbonyl group is generally favored under neutral or slightly acidic conditions.

The choice of which nitrogen atom of the substituted hydrazine attacks first can influence the final regiochemistry. However, for the formation of the desired product, the more nucleophilic nitrogen (often the unsubstituted -NH₂) attacks. This is followed by a proton transfer and the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization

The newly formed hydrazone intermediate possesses a second nucleophilic nitrogen atom and a remaining carbonyl group within the same molecule. This proximity facilitates an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl carbon. This cyclization step forms a five-membered dihydroxypyrazolidine intermediate.[3][4]

Dehydration and Aromatization

The dihydroxypyrazolidine intermediate is unstable and readily undergoes dehydration to form a more stable pyrazoline derivative. The driving force for this step is the formation of a conjugated system. A subsequent dehydration step, often facilitated by acid or heat, leads to the formation of the fully aromatic pyrazole ring. This aromatization is a powerful thermodynamic driving force for the reaction.

The overall mechanism can be visualized as follows:

Caption: Proposed reaction mechanism for the formation of the target indazole.

Alternative Synthetic Strategies

While the direct condensation of 1,3-cyclohexanedione with a hydrazine derivative is the most common approach, other related named reactions can be conceptually applied to the synthesis of substituted pyrazoles.

  • Japp-Klingemann Reaction: This reaction involves the coupling of a diazonium salt with a β-keto ester or β-diketone, followed by cyclization to form a pyrazole.[5][6] This could be a viable alternative for introducing the pyrazole ring onto the cyclohexane backbone.

  • Knoevenagel Condensation: This reaction is useful for forming α,β-unsaturated ketones from aldehydes or ketones and active methylene compounds.[7][8] While not directly forming the pyrazole ring, it can be used to synthesize precursors for subsequent cyclization reactions.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This protocol is based on established methods for pyrazole synthesis and should be adapted and optimized for specific laboratory conditions.[2][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Cyclohexanedione112.131.12 g0.01 mol
Ethyl 2-diazoacetate114.101.14 g0.01 mol
or Hydrazine hydrate50.060.50 g0.01 mol
and Diethyl 2-oxosuccinate174.151.74 g0.01 mol
Ethanol (solvent)46.0720 mL-
Glacial Acetic Acid (catalyst)60.050.5 mL-

Note: Ethyl 2-diazoacetate can be used in a 1,3-dipolar cycloaddition approach, while the hydrazine hydrate and diethyl 2-oxosuccinate represent the classical condensation approach. The latter is often more practical for laboratory synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (1.12 g, 0.01 mol) in ethanol (20 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.50 g, 0.01 mol) followed by diethyl 2-oxosuccinate (1.74 g, 0.01 mol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization

The structure of the synthesized ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To determine the proton environment.

  • ¹³C NMR: To determine the carbon skeleton.

  • Mass Spectrometry: To confirm the molecular weight.

  • IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 1,3-Cyclohexanedione in Ethanol B Add Hydrazine Derivative and Diethyl 2-oxosuccinate A->B C Add Acetic Acid (Catalyst) B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration or Concentrate E->F G Recrystallization or Column Chromatography F->G H Characterization (NMR, MS, IR) G->H

Caption: A streamlined workflow for the synthesis of the indazole derivative.

Conclusion

The formation of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a robust and well-understood chemical transformation that provides access to a valuable heterocyclic building block. By understanding the underlying mechanistic principles of the cyclocondensation reaction, researchers can effectively design and optimize synthetic routes to novel indazole-based compounds with potential therapeutic applications. The provided experimental protocol serves as a solid foundation for the laboratory synthesis of this important molecule.

References

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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules2017 , 22, 194. [Link]

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  • PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR.
  • Condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids. Rev. Roum. Chim.2010, 55, 829-832.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules2021 , 26, 4960. [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Med. Chem.2023 , 14, 1483-1505. [Link]

  • ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. NextSDS. [Link]

  • 1, 3-cyclohexanedione and its derivatives as versatile reagents in organic synthesis. Int. J. Chem. Sci.2016, 14, 2149-2172.
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. J. Med. Chem. Sci.2022, 5, 964-976.
  • Process for the preparation of cyclohexane-1,3-diones, and some bicyclic compounds obtainable there

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Potential of a Privileged Scaffold The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole r...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Privileged Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a multitude of synthetic compounds that exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] While many indazole derivatives have been extensively studied, ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate remains a molecule with largely unexplored biological potential. This guide aims to bridge that gap by providing a comprehensive analysis of its probable biological activities, grounded in the established pharmacology of structurally related analogs. We will delve into its synthesis, propose key biological activities for investigation, and provide detailed, self-validating experimental protocols to empower researchers to unlock its therapeutic promise.

Molecular Profile and Synthesis

Chemical Structure and Properties
  • IUPAC Name: Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.22 g/mol

  • CAS Number: 913558-33-5[4]

The structure features a tetrahydro-indazole core, which imparts a degree of conformational flexibility compared to a fully aromatic indazole. The ethyl carboxylate group at position 3 and the ketone at position 5 are key functional groups that can participate in hydrogen bonding and other interactions with biological targets.

Caption: Chemical structure of the title compound.

Synthetic Pathway: A Generalized Approach

The synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives typically involves a condensation reaction. A common and efficient method is the reaction of a cyclic β-dicarbonyl compound, in this case, a derivative of 1,3-cyclohexanedione, with hydrazine or a substituted hydrazine.[5][6] This approach allows for the construction of the fused pyrazole ring onto the cyclohexane framework.

G start Cyclic β-keto ester (e.g., Ethyl 2,4-dioxocyclohexanecarboxylate) intermediate Condensation & Dehydration start->intermediate + reagent Hydrazine Hydrate (H2N-NH2·H2O) reagent->intermediate product Ethyl 5-oxo-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate intermediate->product Cyclization

Caption: Generalized synthetic workflow.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on indazole-containing derivatives, we can postulate several key biological activities for ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.[1][7]

Anti-inflammatory Potential

Indazole derivatives are well-documented as potent anti-inflammatory agents.[8][9] Some function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[8][10][11] The structural features of the target compound, including the heterocyclic ring system and potential for hydrogen bonding, suggest it could fit into the active site of pro-inflammatory enzymes.

  • Hypothesized Mechanism: Inhibition of COX-2, a key enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[8] This would mirror the activity of other known indazole-based anti-inflammatory compounds.[8]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation TargetCompound Ethyl 5-oxo-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate TargetCompound->COX2 Inhibition

Caption: Hypothesized COX-2 inhibition pathway.

Antimicrobial Activity

The indazole scaffold is present in numerous compounds demonstrating broad-spectrum antibacterial and antifungal properties.[2][7] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase or lanosterol-14α-demethylase.[2][6] The presence of both hydrogen bond donors and acceptors in the target molecule makes it a candidate for interaction with microbial enzyme active sites.

  • Potential Antibacterial Action: Likely to be active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2][12]

  • Potential Antifungal Action: May show efficacy against fungal strains like Candida albicans and Aspergillus niger.[7][12]

Anticancer (Cytotoxic) Activity

Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in oncology.[3] These drugs often function as kinase inhibitors. The target compound's structure is amenable to binding within the ATP-binding pocket of various kinases, suggesting potential cytotoxic activity against cancer cell lines.

  • Hypothesized Mechanism: Inhibition of protein kinases involved in cell proliferation and survival signaling pathways (e.g., receptor tyrosine kinases, cyclin-dependent kinases). This inhibition would lead to cell cycle arrest and apoptosis in cancer cells.

  • Target Cell Lines for Screening: A standard panel including MCF-7 (breast cancer), HeLa (cervical cancer), and a non-cancerous cell line like HEK293 for selectivity assessment is recommended.[13]

Experimental Validation: Protocols and Methodologies

To empirically validate the hypothesized biological activities, the following detailed protocols are provided. These methods are designed to be robust and self-validating.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[14][15][16] Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cells (e.g., MCF-7) and a normal cell line (e.g., HEK293) to logarithmic growth phase.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in DMSO.

    • Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.[14]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.[14]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[15]

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Measurement & Analysis p1 Seed cells in 96-well plate p2 Incubate 24h (Cell Attachment) p1->p2 t1 Add compound to cells p2->t1 p3 Prepare serial dilutions of test compound t2 Incubate 48h t1->t2 t3 Add MTT reagent t2->t3 t4 Incubate 3-4h (Formazan formation) t3->t4 r1 Solubilize formazan (add DMSO) t4->r1 r2 Read absorbance (570 nm) r1->r2 r3 Calculate % viability and determine IC50 r2->r3

Sources

Foundational

A Technical Guide to the Synthesis of Tetrahydro-1H-Indazoles: Strategies, Mechanisms, and Protocols

For Researchers, Scientists, and Drug Development Professionals The tetrahydro-1H-indazole core is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1H-indazole core is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. Its saturated carbocyclic ring fused to a pyrazole offers a three-dimensional architecture that is increasingly sought after in modern drug design to improve physicochemical properties and explore new chemical space. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the tetrahydro-1H-indazole scaffold, with a focus on the underlying mechanisms, practical experimental protocols, and a comparative analysis of the available methods.

The Workhorse: Condensation of 2-Functionalized Cyclohexanones with Hydrazines

The most prevalent and versatile method for the synthesis of 4,5,6,7-tetrahydro-1H-indazoles is the cyclocondensation of a 1,3-dicarbonyl equivalent on a cyclohexane ring with hydrazine or its derivatives. This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Mechanistic Insights

The reaction proceeds through a well-established two-step sequence: initial formation of a hydrazone followed by an intramolecular cyclization and dehydration.

Step 1: Hydrazone Formation The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 2-functionalized cyclohexanone. In the case of a 2-acyl or 2-formyl cyclohexanone, the more electrophilic ketone or aldehyde carbonyl is the preferred site of initial attack. This is followed by dehydration to form a stable hydrazone intermediate. The reaction is often catalyzed by a small amount of acid.[1]

Step 2: Intramolecular Cyclization and Dehydration The terminal nitrogen of the newly formed hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This cyclization step forms a bicyclic hemiaminal intermediate. Subsequent dehydration of this intermediate under the reaction conditions leads to the formation of the stable, aromatic pyrazole ring, resulting in the final 4,5,6,7-tetrahydro-1H-indazole product.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration A 2-Functionalized Cyclohexanone C Hydrazone Intermediate A->C Nucleophilic attack & Dehydration B Hydrazine (R-NHNH2) B->C D Hemiaminal Intermediate C->D Intramolecular Nucleophilic Attack E Tetrahydro-1H-indazole D->E Dehydration

Caption: General workflow for the synthesis of tetrahydro-1H-indazoles via condensation.

Key Starting Materials and Scope

The flexibility of this method stems from the variety of readily available 2-functionalized cyclohexanones that can be employed.

  • 2-(Hydroxymethylene)cyclohexanones: These are prepared by the formylation of cyclohexanones with reagents like ethyl formate. Their reaction with hydrazine hydrate is a high-yielding route to the parent 4,5,6,7-tetrahydro-1H-indazole.

  • 2-Acylcyclohexanones: These precursors lead to 3-substituted tetrahydro-1H-indazoles. The nature of the acyl group determines the substituent at the 3-position of the final product.

  • Ethyl 2-oxocyclohexanecarboxylate: This starting material reacts with hydrazine to form 4,5,6,7-tetrahydro-1H-indazol-3-ol.

  • 2-Oxocyclohexanecarbonitrile: This precursor provides a direct route to 3-amino-4,5,6,7-tetrahydro-1H-indazoles.

The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or other substituted hydrazines) allows for the introduction of substituents at the N1 or N2 position of the indazole ring.

Comparative Data of Condensation Reactions
Starting MaterialHydrazine DerivativeProductYield (%)Reference
2-(Hydroxymethylene)cyclohexanoneHydrazine hydrate4,5,6,7-Tetrahydro-1H-indazole95[2]
Ethyl 2-oxocyclohexanecarboxylateHydrazine4,5,6,7-Tetrahydro-1H-indazol-3-olGood
2-OxocyclohexanecarbonitrileHydrazine hydrate3-Amino-4,5,6,7-tetrahydro-1H-indazoleGood
Substituted Cyclohexanone DerivativeHydrazine hydrateSubstituted Tetrahydro-1H-indazoleModerate to Good[3]
Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazide

This protocol details the synthesis from ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Materials:

  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 equiv)

  • Hydrazine hydrate (7.0 equiv)

  • Ethanol

Procedure:

  • A mixture of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (970 mg, 5 mmol) and hydrazine hydrate (1.34 g, 35 mmol) in ethanol (10 mL) is heated to reflux for 24 hours.

  • After the reaction is complete, the ethanol is evaporated under reduced pressure.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with ethyl acetate and water to afford the pure hydrazide as a white solid (580 mg, 64% yield).[4]

Protocol 2: Synthesis of 3-Aryl-1H-Indazoles from Bisulfite Adducts (Aromatized Analogs)

While this protocol yields an aromatic indazole, the initial condensation step is analogous to the formation of a tetrahydroindazole intermediate.

Materials:

  • Bisulfite adduct of an aromatic aldehyde (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • The bisulfite adduct of the aromatic aldehyde and phenylhydrazine are refluxed in DMF.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product is filtered, washed with water, and recrystallized to afford the 3-aryl-1H-indazole.[5]

Advanced Synthetic Approaches: Cycloaddition Reactions

For more complex or stereochemically defined tetrahydro-1H-indazoles, cycloaddition reactions offer powerful, albeit more complex, alternatives to the classical condensation methods.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, presents a potential route to tetrahydro-1H-indazoles and related saturated N-heterocycles. In this approach, an electron-deficient aza-diene reacts with an electron-rich dienophile. Hydrazones can be precursors to reactive azoalkenes (1,2-diaza-1,3-dienes), which can then participate in [4+2] cycloadditions with olefins.[6][7][8]

The reaction of an in-situ generated azoalkene from a ketohydrazone with a cyclic olefin, such as cyclohexene, could theoretically lead to the formation of a tetrahydro-1H-indazole skeleton. This method offers potential for high stereocontrol.

G cluster_0 Aza-Diels-Alder Approach A α-Halogeno Hydrazone C Azoalkene (1,2-Diaza-1,3-diene) A->C B Base B->C E [4+2] Cycloaddition C->E D Cyclic Olefin (e.g., Cyclohexene) D->E F Tetrahydro-1H-indazole (or analogue) E->F

Caption: Conceptual workflow for tetrahydro-1H-indazole synthesis via an aza-Diels-Alder reaction.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[9][10] While not a direct method for tetrahydro-1H-indazole synthesis, its intramolecular variant using N-tethered enynes containing a pre-formed N-N bond could potentially be adapted to construct the fused ring system.[1][11]

This would involve a substrate containing both an alkene and an alkyne, tethered by a hydrazine-derived linker. The intramolecular Pauson-Khand reaction would then form the five-membered ring, which in this case would be the pyrazole ring fused to the existing carbocycle. This approach is more suited for the synthesis of complex, polycyclic systems where the tetrahydro-1H-indazole core is embedded.

Other Synthetic Strategies

While less common for the direct synthesis of the tetrahydro-1H-indazole core, other methods in heterocyclic chemistry could be adapted.

  • [3+2] Cycloaddition of Arynes and Hydrazones: This is a powerful method for constructing the aromatic 1H-indazole skeleton.[12][13] While not directly applicable to the saturated analogue, it is a key strategy for the synthesis of the parent aromatic system.

  • Reductive Cyclization: The reductive cyclization of ortho-substituted nitroaromatics is a known method for preparing aromatic indazoles. A similar strategy could be envisioned starting from a suitably substituted nitrocyclohexane derivative, although this is not a commonly reported route.

Conclusion and Future Outlook

The synthesis of the tetrahydro-1H-indazole core is dominated by the robust and versatile condensation of 2-functionalized cyclohexanones with hydrazines. This method provides a wide range of substitution patterns with generally good to excellent yields. For the synthesis of more complex or stereochemically defined analogues, advanced cycloaddition strategies like the aza-Diels-Alder and Pauson-Khand reactions offer powerful, though less explored, alternatives.

As the demand for three-dimensional scaffolds in drug discovery continues to grow, the development of novel, efficient, and stereoselective methods for the synthesis of substituted tetrahydro-1H-indazoles will remain an active area of research. Future efforts will likely focus on expanding the scope of cycloaddition reactions, developing new catalytic systems, and exploring enantioselective approaches to this important heterocyclic core.

References

  • Li, S., Li, W., & Zhao, Z. (2025). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α-Halogeno Hydrazones. ChemRxiv. [Link]

  • Bull, J. A., & Bame, J. R. (2014). Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles. The Journal of Organic Chemistry, 79(19), 9334-9349. [Link]

  • Cabanillas, V., et al. (2012). The first aza Diels–Alder reaction involving an α,β-unsaturated hydrazone as the dienophile: stereoselective synthesis of C-4 functionalized 1,2,3,4-tetrahydroquinolines containing a quaternary stereocenter. Organic & Biomolecular Chemistry, 10(21), 4293-4301. [Link]

  • Han, B., et al. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(10), 2495-2498. [Link]

  • Wikipedia contributors. (2023, November 28). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5583. [Link]

  • Han, B., et al. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(10), 2495-2498. [Link]

  • Mori, T., et al. (1997). First Ruthenium-Catalyzed Intramolecular Pauson−Khand Reaction. Organometallics, 16(12), 2603-2605. [Link]

  • Luise, N., & Wyatt, P. G. (2018). Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns. Chemistry–A European Journal, 24(41), 10443-10451. [Link]

  • Luise, N., & Wyatt, P. G. (2018). Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. Chemistry (Weinheim an der Bergstrasse, Germany), 24(41), 10443-10451. [Link]

  • Ahmad, S., et al. (2010). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 22(8), 6061-6068. [Link]

  • Liu, J., et al. (2019). Type-II Pauson-Khand reaction of 1,8-enyne in the attempt of building 7/5 ring of (-)-Englerin A. Tetrahedron Letters, 60(33), 150993. [Link]

  • Antilla, J. C., & Leighton, J. L. (2009). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. Angewandte Chemie International Edition, 48(46), 8752-8755. [Link]

  • Wikipedia contributors. (2023, November 28). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Not available. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. ACS Figshare. [Link]

  • Not available. (n.d.). Pauson-Khand Reaction. IIT. [Link]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133. [Link]

  • Not available. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. MDPI. [Link]

  • Not available. (n.d.). An efficient synthesis of 1- H indazoles. ResearchGate. [Link]

  • Not available. (2022). Synthesis and Antibacterial Evaluation of 3-Aryl Indazoles. Semantic Scholar. [Link]

  • Not available. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1835-1875. [Link]

  • Not available. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. [Link]

  • Not available. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. [Link]

  • Not available. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13, 7669-7678. [Link]

  • Al-Awadi, N. A., et al. (2010). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 15(4), 2472-2481. [Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Significance of Indazole-3-Carboxylate Esters: A Comprehensive Guide

Executive Summary The indazole scaffold—a bicyclic structure comprising fused benzene and pyrazole rings—represents a privileged pharmacophore in modern medicinal chemistry. As a bioisostere of the indole ring, the indaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold—a bicyclic structure comprising fused benzene and pyrazole rings—represents a privileged pharmacophore in modern medicinal chemistry. As a bioisostere of the indole ring, the indazole core exhibits unique electron distribution, enhanced metabolic stability, and a distinct hydrogen-bonding profile[1]. Among the myriad of indazole derivatives, indazole-3-carboxylate esters and their downstream amide/hydrazide analogs have emerged as highly versatile building blocks and potent pharmacological agents[2][3].

As a Senior Application Scientist, I have structured this technical whitepaper to explore the discovery, structural significance, and synthetic methodologies of indazole-3-carboxylate esters. By bridging theoretical chemistry with self-validating experimental protocols, this guide provides actionable insights for researchers and drug development professionals.

Structural Chemistry and Bioisosterism

The 1H-indazole-3-carboxylate core is characterized by its aromaticity and its capacity for π-π stacking interactions with biological macromolecules[2]. The presence of the carboxylate ester at the C-3 position introduces a critical vector for functionalization, dictating both the reactivity and the pharmacokinetic profile of the molecule.

  • Electrophilic Aromatic Substitution: The indazole ring can undergo halogenation or sulfonation (e.g., at the C-5 position) to modulate electronic properties and steric bulk, which is critical for fitting into specific kinase domains[4].

  • Hydrogen Bonding Networks: The N1-H and N2 atoms serve as hydrogen bond donors and acceptors, respectively. This allows the molecule to anchor securely within receptor binding pockets, a feature heavily exploited in rational drug design.

Pharmacological Significance

The derivatization of indazole-3-carboxylate esters has led to the discovery of ligands targeting a diverse array of biological pathways.

Serotonin (5-HT) Receptor Modulation

Indazole-3-carboxamides, synthesized directly from their corresponding ester precursors, have been identified as potent and selective 5-HT4 receptor antagonists. Structural modifications, such as the introduction of an N-[(1-butyl-4-piperidinyl)methyl] group, yield compounds with high binding affinity (IC50 in the nanomolar range). These derivatives offer significant therapeutic potential for gastrointestinal disorders and analgesia[5].

Cannabinoid Receptor (CB1/CB2) Agonism

Certain indazole-3-carboxylate esters, such as NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate), act as potent synthetic cannabinoids. These compounds exhibit high binding affinity at CB1 and CB2 receptors. Interestingly, metabolic profiling and thermal degradation studies reveal that the combustion of NPB-22 yields 8-quinolinol and pentyl indazole-3-carboxylic acid, which completely lack CB1 activity. This highlights the absolute necessity of the intact ester linkage for receptor activation[6].

Kinase Inhibition in Oncology

By sulfonating the indazole moiety at C-5 and converting the C-3 ester to a carbohydrazide, researchers have developed dual EGFR/VEGFR-2 kinase inhibitors. The indazole phenyl ring facilitates favorable hydrophobic interactions within the kinase domain, achieving IC50 values as low as 12 nM against VEGFR-2, surpassing the efficacy of established drugs like pazopanib[4].

Antispermatogenic Activity

Halogenated 1-benzylindazole-3-carboxylic acids and their glycerol esters (e.g., 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) have demonstrated specific, potent antispermatogenic activity. These compounds induce the disorganization of seminiferous tubules without affecting interstitial tissue, presenting a novel, highly targeted avenue for male contraception[7][8].

Quantitative Pharmacological Data

To contextualize the structure-activity relationships (SAR) of this scaffold, the following table summarizes the pharmacological profiles of key indazole-3-carboxylate derivatives and their analogs.

Compound ClassTarget Receptor / EnzymeKey Structural SubstitutionsObserved Activity (IC50 / Ki)Primary Indication
N-Alkyl-1H-indazole-3-carboxamides 5-HT4 ReceptorN-[(1-butyl-4-piperidinyl)methyl]10–100 nMGastrointestinal / Analgesia
5-Ethylsulfonyl-indazole-3-carbohydrazides VEGFR-2 / EGFR5-ethylsulfonyl, C-3 hydrazone~12 nM (VEGFR-2)Oncology (Anti-angiogenesis)
Quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate CB1 / CB2 Receptors1-pentyl, 3-carboxylate esterHigh affinity (nM range)Cannabinoid Research
1-Halobenzyl-1H-indazole-3-carboxylic acids Testicular targets1-(2,4-dichlorobenzyl)Dose-dependent reductionMale Contraception

Synthetic Methodologies: Self-Validating Protocols

Robust chemical synthesis requires a deep understanding of reaction causality. Below are field-proven protocols for synthesizing and utilizing indazole-3-carboxylate esters.

Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester via Direct Esterification

This protocol converts the commercially available carboxylic acid into its methyl ester, a crucial intermediate for downstream amidation or cross-coupling[9].

Mechanistic Rationale: Sulfuric acid acts as a catalytic proton donor, activating the carbonyl carbon of the indazole-3-carboxylic acid. This lowers the lowest unoccupied molecular orbital (LUMO) energy, making it highly susceptible to nucleophilic attack by the weak nucleophile, methanol. Refluxing provides the thermal energy required to overcome the activation barrier and drives the endothermic esterification forward.

Step-by-Step Protocol:

  • Reagent Assembly: Suspend 1H-indazole-3-carboxylic acid (1.0 equiv, e.g., 4.0 g, 24.66 mmol) in anhydrous methanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Add a catalytic amount of concentrated H2SO4 (approx. 0.5 mL) dropwise while stirring continuously.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Quenching & Extraction: Pour the residue into ice water (50 mL) to quench the acid. Extract the aqueous layer with ethyl acetate (3 × 80 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine (50 mL) to remove water-soluble impurities and residual acid without causing an emulsion. Dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent and evaporate the solvent in vacuo to yield 1H-indazole-3-carboxylic acid methyl ester as an off-white solid.

De Novo Synthesis via [3+2] Cycloaddition

For highly substituted indazoles, a [3+2] cycloaddition between benzyne and diazo compounds provides excellent regiocontrol[10].

Mechanistic Rationale: Fluoride-promoted ortho-elimination of a benzyne precursor generates a highly reactive benzyne intermediate. The 1,3-dipolar cycloaddition with ethyl diazoacetate forms the indazole core in a single concerted step, bypassing multi-step cyclizations and tolerating a wide range of functional groups.

Step-by-Step Protocol:

  • Precursor Activation: In a flame-dried flask under nitrogen, dissolve the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) and ethyl diazoacetate in anhydrous acetonitrile.

  • Fluoride Addition: Add cesium fluoride (CsF) to trigger the elimination and generate benzyne in situ.

  • Cycloaddition: Stir at room temperature for 24 hours. Using an excess of the diazo compound dictates the formation of the 1H-indazole over the 3H-isomer.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography to isolate the substituted 1H-indazole-3-carboxylic acid ethyl ester.

Experimental Workflows & Visualization

To conceptualize the synthetic versatility and the pharmacological pathways of these compounds, the following diagrams illustrate the core logical relationships.

SynthesisWorkflow Start 1H-Indazole-3-Carboxylic Acid Esterification Esterification (MeOH/EtOH, H2SO4, Reflux) Start->Esterification Intermediate Indazole-3-Carboxylate Ester Esterification->Intermediate Derivatization N-Alkylation / Amidation (NaH, R-X or HATU, Amines) Intermediate->Derivatization Product Functionalized Indazole Derivative Derivatization->Product

Workflow for the synthesis and derivatization of indazole-3-carboxylate esters.

CB1Signaling Ligand Indazole-3-Carboxylate (e.g., Synthetic Cannabinoid) Receptor CB1 / CB2 Receptors (GPCR Activation) Ligand->Receptor Metabolism Hepatic Metabolism (CYP450 Hydroxylation/Ester Hydrolysis) Ligand->Metabolism In vivo clearance GiPathway Gi/o Protein Coupling (Inhibition of Adenylyl Cyclase) Receptor->GiPathway Effect Decreased cAMP Modulated Ion Channels GiPathway->Effect Clearance Glucuronidation & Excretion Metabolism->Clearance

Pharmacodynamic and pharmacokinetic pathways of indazole-3-carboxylate ligands.

In Vitro Metabolic Profiling Workflow

Understanding the metabolic fate of indazole-3-carboxylate esters is critical for drug safety and efficacy. Studies utilizing human liver microsomes (HLMs) have shown that these esters undergo extensive Phase I and Phase II metabolism[11].

Mechanistic Rationale: HLMs contain high concentrations of Cytochrome P450 (CYP450) enzymes. The addition of NADPH provides the necessary reducing equivalents for CYP450 to catalyze oxidations, such as the hydroxylation of alkyl chains or oxidative defluorination. Furthermore, esterases present in the microsomes readily hydrolyze the C-3 ester to the corresponding carboxylic acid, which is subsequently targeted for phase II glucuronidation.

Protocol:

  • Incubation Setup: Prepare a reaction mixture containing the indazole-3-carboxylate ester (10 μM), HLMs (1 mg/mL protein), and a phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes to reach thermal equilibrium, then initiate the reaction by adding an NADPH regenerating system.

  • Sampling & Quenching: At predetermined time points (e.g., 0, 15, 30, 60 mins), extract aliquots and immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard (to precipitate proteins and halt enzymatic activity).

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes to separate the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using UHPLC-QE Orbitrap MS to identify metabolites (e.g., ester hydrolysis products, dihydrodiols, and glucuronide conjugates)[11].

Conclusion

Indazole-3-carboxylate esters are foundational pillars in contemporary medicinal chemistry. Their unique structural properties allow for extensive derivatization, leading to the discovery of highly potent agents across various therapeutic areas—from oncology and analgesia to reproductive endocrinology. By mastering the synthetic methodologies and understanding the underlying metabolic pathways, drug development professionals can successfully leverage the indazole scaffold to design next-generation therapeutics with optimized efficacy and safety profiles.

References

  • SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses. 10

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. 9

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Bloom Tech. 2

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry (ACS). 5

  • 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry (PubMed). 8

  • Methyl 1H-indazole-3-carboxylate. CymitQuimica. 3

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC (NIH). 1

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Taylor & Francis. 4

  • The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. ResearchGate.6

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” Synthetic Cannabinoids in a Human Liver Microsome Model. PMC (NIH).11

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Structural Rationale In modern drug discovery, the identification of versatile, highly functionalized building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Rationale

In modern drug discovery, the identification of versatile, highly functionalized building blocks is critical for developing robust structure-activity relationships (SAR). Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5) has emerged as a privileged bicyclic scaffold. The indazole core is a well-documented bioisostere for purine and pyrimidine rings, making it highly effective for targeting kinase hinge regions and transmembrane receptors.

The strategic value of this specific molecule lies in its orthogonal functional handles:

  • C3-Ethyl Carboxylate: Provides a vector for divergent amide coupling following saponification. This allows chemists to probe solvent-exposed regions of target active sites.

  • C5-Ketone: Serves as an electrophilic center for late-stage reductive amination, enabling the rapid generation of diverse amine libraries to tune physicochemical properties (e.g., solubility, pKa, and microsomal stability).

  • Tetrahydroindazole Core: The pyrazole nitrogen atoms act as crucial hydrogen bond donors and acceptors, anchoring the molecule within biological targets.

Key Applications in Drug Development

A. Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibitors

ITK is a critical driver in T-cell receptor (TCR) signaling. Its inhibition is a major therapeutic strategy for inflammatory diseases such as asthma. Researchers have utilized the tetrahydroindazole core to develop highly selective second-generation ITK inhibitors. By carefully tuning the basicity of the C5-amine (targeting a calculated pKa < 7.5), medicinal chemists successfully decoupled ITK inhibition from off-target cytotoxicity, achieving potent in vivo reduction of IL-2 and IL-13 [1].

B. Potent and Selective Sigma-2 Receptor Ligands

The Sigma-2 receptor is heavily implicated in central nervous system (CNS) disorders and cancer cell proliferation. Utilizing the orthogonal reactivity of this scaffold, researchers developed a library of ligands via C3-amidation and C5-reductive amination. The resulting optimized compounds exhibited high potency and selectivity for the Sigma-2 receptor over the Sigma-1 receptor, alongside highly favorable microsomal stability and drug-like solubility [2].

Quantitative Data Summary

The following table summarizes the divergent bioactivity achieved by modifying the ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate scaffold:

Biological TargetKey Scaffold ModificationPrimary Bioactivity MetricSelectivity / Off-Target ProfileReference
ITK (Kinase) C3-Amide & C5-Amine (pKa < 7.5)IC₅₀ < 10 nM (reduces IL-2/IL-13)High kinase selectivity; reduced basicity lowers cytotoxicity. [1]
Sigma-2 Receptor C3-Amide & C5-Reductive AminationKᵢ < 10 nMHigh selectivity for Sigma-2 over Sigma-1; high microsomal stability.[2]

Experimental Workflows & Pathway Visualization

G Scaffold Ethyl 5-oxo-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate (Core Scaffold) Hydrolysis 1. Ester Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis C-3 Modification RedAm 3. Reductive Amination (NaBH(OAc)3, R2-NH2) Scaffold->RedAm C-5 Modification Amidation 2. Amide Coupling (HATU, DIPEA, R1-NH2) Hydrolysis->Amidation Amidation->RedAm Dual Modification ITK ITK Kinase Inhibitors Amidation->ITK Target: Inflammation Sigma2 Sigma-2 Receptor Ligands RedAm->Sigma2 Target: CNS/Cancer

Caption: Divergent synthesis workflow from the tetrahydroindazole scaffold to therapeutic targets.

Pathway TCR T-Cell Receptor (TCR) Activation ITK ITK (Interleukin-2 Inducible T-Cell Kinase) TCR->ITK Recruits & Activates PLCg1 PLCγ1 Phosphorylation ITK->PLCg1 Phosphorylates Calcium Intracellular Calcium Mobilization PLCg1->Calcium Triggers Cytokines IL-2 & IL-13 Production (Inflammatory Response) Calcium->Cytokines Induces Inhibitor Tetrahydroindazole Inhibitor Inhibitor->ITK Blocks ATP Hinge

Caption: Mechanism of action for tetrahydroindazole-derived ITK inhibitors in T-cell signaling.

Standardized Protocols

Protocol A: C3-Ester Hydrolysis and Amide Coupling

This two-step protocol converts the C3-ethyl ester into a highly diversified amide library, a critical step for optimizing target residence time and exploring solvent-exposed pockets.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 3 using 1M HCl. Extract the resulting carboxylic acid with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Amidation: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Cool to 0 °C and add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Expertise & Experience (Causality): Lithium hydroxide in a THF/Water mixture provides the optimal dielectric constant to solvate both the lipophilic ethyl ester and the hydrophilic hydroxide nucleophile. For the coupling step, HATU is explicitly chosen over EDC/HOBt because the indazole-3-carboxylic acid is sterically hindered and prone to poor activation; HATU generates a highly reactive 7-azabenzotriazole active ester that drives the reaction to completion.

Trustworthiness (Self-Validating System): The hydrolysis step is validated by TLC (complete disappearance of the high-Rf ester spot). During amidation, the reaction mixture must transition from a cloudy suspension to a clear solution upon the addition of DIPEA, validating the complete deprotonation of the amine hydrochloride salts. LC-MS monitoring must confirm the desired [M+H]⁺ mass (>95% UV area) before proceeding to the aqueous workup.

Protocol B: C5-Reductive Amination

This protocol functionalizes the C5-ketone, allowing chemists to introduce solubilizing groups or basic amines to tune the molecule's pharmacokinetic profile.

Step-by-Step Methodology:

  • Dissolve the C5-ketone intermediate (1.0 eq) and the desired amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) (0.15 M).

  • Add glacial acetic acid (1.0 eq) to the mixture and stir at room temperature for 2 hours to allow imine/iminium formation.

  • Cool the reaction to 0 °C and add Sodium triacetoxyborohydride (STAB, 2.0 eq) in small portions.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via reverse-phase preparative HPLC.

Expertise & Experience (Causality): STAB is strictly selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the C5-ketone starting material into an unwanted secondary alcohol. Acetic acid is added to catalyze the reaction by protonating the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine.

Trustworthiness (Self-Validating System): To ensure the protocol is self-validating, an LC-MS aliquot must be taken prior to the addition of STAB to confirm complete imine formation. If the ketone mass remains dominant, additional amine or molecular sieves are required before reduction. Post-reaction, the NaHCO₃ wash is mandatory to neutralize residual acetic acid and quench reactive borohydride species, preventing product degradation during concentration.

References

  • Burch, J. D., et al. "Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo." Journal of Medicinal Chemistry, vol. 58, no. 9, 2015, pp. 3806-3816.[Link]

  • Iyamu, I. D., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, vol. 14, no. 13, 2019, pp. 1248-1256.[Link]

Application

Application Note: Orthogonal Derivatization Strategies for Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5) Introduction and Mechanistic Rationale Eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5)

Introduction and Mechanistic Rationale

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a highly versatile, polyfunctional scaffold frequently utilized in the development of kinase inhibitors, synthetic cannabinoid receptor ligands, and novel antimicrobial agents[1]. The architectural complexity of this molecule presents three distinct, orthogonal sites for derivatization:

  • The Pyrazole Nitrogens (N1/N2): Susceptible to electrophilic attack (alkylation, arylation).

  • The C3-Ethyl Ester: Primed for saponification and subsequent nucleophilic acyl substitution (amidation).

  • The C5-Ketone: Available for condensation, reductive amination, or reduction-Ritter sequences[2].

As a Senior Application Scientist, I have designed this protocol guide to not only provide step-by-step methodologies but to elucidate the causality behind the experimental conditions. Achieving high yield and regioselectivity on this scaffold requires precise control over solvent effects, counterion coordination, and pH.

Orthogonal Derivatization Workflow

OrthogonalStrategy SM Ethyl 5-oxo-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate SM->SM Tautomerization N1 N1-Alkylation (Cs2CO3, R-X) SM->N1 Site 1: Pyrazole NH C3 C3-Amidation (LiOH, then HATU/R-NH2) SM->C3 Site 2: Ethyl Ester C5 C5-Reductive Amination (R-NH2, NaBH3CN) SM->C5 Site 3: Cyclohexenone

Fig 1: Orthogonal derivatization pathways for the tetrahydroindazole scaffold.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Alkylation of the indazole core is a critical step in synthesizing cannabinoid receptor ligands[1]. The challenge lies in the tautomeric equilibrium between N1 and N2.

  • Mechanistic Insight: Using Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF is critical. The large ionic radius of the cesium cation results in a loose ion pair with the pyrazolate anion. This "naked" anion exhibits higher nucleophilicity at the less sterically hindered N1 position, driving regioselectivity to >9:1 (N1:N2)[1].

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 equiv, 5.0 mmol) and anhydrous DMF (0.2 M).

  • Add Cs2​CO3​ (1.5 equiv, 7.5 mmol) and stir at ambient temperature for 15 minutes to pre-form the pyrazolate anion.

  • Add the alkyl halide (e.g., 1-bromopentane) (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor completion via LC-MS.

  • Quench with ice-cold water, extract with EtOAc ( 3×20 mL), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the N1-alkylated product.

Protocol B: C3-Ester Hydrolysis and HATU-Mediated Amidation

Converting the C3-ester to an amide or hydrazide is essential for generating kinase inhibitor libraries.

  • Mechanistic Insight: Standard carbodiimide couplings (EDC/NHS) often fail here due to the steric bulk of the fused tetrahydroindazole system. HATU is employed because it generates an HOAt active ester. The pyridine nitrogen of HOAt provides a neighboring group effect—hydrogen bonding with the incoming amine—which dramatically accelerates the nucleophilic acyl substitution.

HATUMechanism Ester C3-Ethyl Ester Acid C3-Carboxylic Acid Ester->Acid LiOH, THF/H2O (Saponification) OAt OAt Active Ester (HATU Intermediate) Acid->OAt HATU, DIPEA, DMF (Activation) Amide C3-Carboxamide OAt->Amide R-NH2 (Nucleophilic Acyl Substitution)

Fig 2: Mechanistic sequence of C3-ester hydrolysis and HATU-mediated amidation.

Step-by-Step Procedure:

  • Saponification: Dissolve the starting ester (1.0 equiv) in a 3:1 mixture of THF/ H2​O . Add LiOH· H2​O (3.0 equiv). Stir at 40 °C for 2 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and dry to yield the free acid.

  • Amidation: Dissolve the C3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 10 minutes to form the active ester.

  • Add the desired primary/secondary amine or hydrazine derivative (1.5 equiv).

  • Stir at room temperature for 2–4 hours.

  • Dilute with water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Protocol C: C5-Ketone Reductive Amination

The C5-ketone allows for the introduction of basic amine side chains, which are critical for tuning the pharmacokinetic properties (e.g., aqueous solubility) of the scaffold[2].

  • Mechanistic Insight: Sodium cyanoborohydride ( NaBH3​CN ) is the reducing agent of choice. Unlike NaBH4​ , NaBH3​CN is stable in mildly acidic conditions (pH 5–6). This specific pH is required to protonate the ketone, facilitating the formation of the transient iminium ion, which is then rapidly and selectively reduced by the cyanoborohydride anion without reducing the unreacted C5-ketone.

Step-by-Step Procedure:

  • Dissolve the C5-oxo starting material (1.0 equiv) and the target amine (1.5 equiv) in anhydrous Methanol (0.1 M).

  • Add glacial acetic acid dropwise until the pH of the solution reaches 5.5 (typically 1–2 equivalents).

  • Stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Cool the mixture to 0 °C and add NaBH3​CN (1.5 equiv) in small portions.

  • Warm to room temperature and stir for 12 hours.

  • Quench carefully with saturated aqueous NaHCO3​ to neutralize the acid. Extract with DCM, dry over MgSO4​ , and concentrate. Purify via reverse-phase HPLC if necessary.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical metrics for the derivatization protocols described above, providing a baseline for assay validation.

Derivatization SiteReaction TypeKey ReagentsTypical YieldReaction TimeRegioselectivity / Chemoselectivity
N1 (Pyrazole) Alkylation Cs2​CO3​ , R-X, DMF75–85%4–6 h> 9:1 (N1 over N2)
C3 (Ester) SaponificationLiOH, THF/ H2​O > 95%2 hComplete conversion, no C5 enolization
C3 (Acid) AmidationHATU, DIPEA, R- NH2​ 80–90%2–4 hHighly specific to C3
C5 (Ketone) Reductive AminationR- NH2​ , NaBH3​CN , AcOH60–75%14 hChemoselective (leaves C3 ester intact)

References

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Diva-Portal.org URL:[Link][1]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction ResearchGate URL:[Link][2]

Sources

Method

Application Note: Regioselective N-Alkylation of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

The Regioselectivity Conundrum & Structural Challenges The N-alkylation of the 1H-indazole scaffold is a notoriously challenging transformation in medicinal chemistry. Because the pyrazole ring contains two nucleophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

The Regioselectivity Conundrum & Structural Challenges

The N-alkylation of the 1H-indazole scaffold is a notoriously challenging transformation in medicinal chemistry. Because the pyrazole ring contains two nucleophilic nitrogen atoms (N1 and N2), standard alkylation conditions typically yield a difficult-to-separate mixture of regioisomers[1],[2].

When working with ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate , the complexity is magnified by two specific structural features:

  • The C3-Carboxylate Ester: This group exerts strong steric and electronic influences, capable of participating in metal-ion chelation[1].

  • The C5-Oxo Group: The fused cyclohexenone ring contains highly acidic alpha-protons (specifically at the C4 position, flanked by the ketone and the pyrazole ring). Uncontrolled basic conditions will easily trigger enolization, leading to competitive C-alkylation or aldol condensations.

Mechanistic Causality & Reaction Design

To achieve >95% regioselectivity, the reaction design must exploit specific mechanistic pathways rather than relying on brute-force screening.

Driving N1-Selectivity via Chelation Control: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation[1]. This selectivity is driven by the formation of a tight ion pair. The Na+ cation chelates between the N2 atom and the carbonyl oxygen of the C3-carboxylate group[1],[3]. This chelation sterically blocks the N2 position, directing the incoming electrophile exclusively to the N1 nitrogen[2].

Driving N2-Selectivity via Acidic Activation: To bypass the thermodynamic preference for N1-alkylation, a kinetic approach is required. Using alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH) is highly effective for N2-selectivity[4]. The acid selectively protonates the imidate, activating it for nucleophilic attack. Because the 1H-indazole tautomer is energetically more stable than the 2H-tautomer (by ~4.46 kcal/mol), the unprotonated N2 lone pair is perfectly positioned to attack the activated electrophile via a highly organized transition state, bypassing the N1 pathway entirely[4].

G Start Ethyl 5-oxo-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate N1_Path NaH / THF (0 °C) Chelation Control Start->N1_Path Base N2_Path TfOH / Imidate Acidic Activation Start->N2_Path Acid Chelate Na+ Chelation at N2 & C3-Ester Steric Shielding of N2 N1_Path->Chelate Tautomer 1H-Tautomer Stability Electrophilic Imidate Attack N2_Path->Tautomer N1_Prod N1-Alkylated Product (>95% Regioselectivity) Chelate->N1_Prod N2_Prod N2-Alkylated Product (>95% Regioselectivity) Tautomer->N2_Prod

Mechanistic pathways for N1 vs N2 regioselective alkylation.

Quantitative Regioselectivity Data

The choice of base and solvent is the primary determinant of the N1:N2 ratio. The table below synthesizes the expected outcomes based on established indazole-3-carboxylate reactivity profiles.

Reaction SystemSolventElectrophileMajor IsomerExpected N1:N2 RatioMechanistic DriverRef
NaH (1.05 eq) THFAlkyl HalidesN1 >99:1Tight ion-pair chelation[1],[3]
Cs2CO3 (2.0 eq) DioxaneAlkyl TosylatesN1 95:5Cesium-directed chelation[2]
K2CO3 (2.0 eq) DMFAlkyl HalidesMixture ~1:1Solvent-separated ion pairs[1],[3]
TfOH (0.1 eq) DCMTrichloroacetimidatesN2 >99:1Kinetic control / H-bonding[4]

Self-Validating Methodologies

The following protocols are engineered with built-in validation checkpoints, allowing researchers to confirm reaction trajectory before committing to final purification.

Protocol A: Highly Selective N1-Alkylation (Chelation-Directed)

Expertise Insight: The C4-protons adjacent to the C5-ketone are highly acidic. To prevent enolate formation and subsequent C-alkylation, base stoichiometry must be strictly limited to 1.05 equivalents, and the initial deprotonation must occur at 0 °C.

  • Substrate Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.2 M solution[1]. Cool the flask to 0 °C in an ice bath.

  • Selective Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise[1].

    • Self-Validation Checkpoint: Observe controlled H₂ gas evolution. The suspension should transition into a clear, homogeneous solution within 30 minutes, confirming selective deprotonation of the pyrazole NH without triggering ketone enolization.

  • Electrophile Addition: Maintain the reaction at 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise[1].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The N1-alkylated isomer will consistently exhibit a higher Rf​ value (less polar) than the N2-isomer due to a lower net molecular dipole moment.

  • Quench & Isolation: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride ( NH4​Cl )[1]. This neutralizes any trace unreacted base, protecting the C5-ketone. Extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Highly Selective N2-Alkylation (Acid-Catalyzed)

Expertise Insight: Basic conditions inherently risk N1-alkylation or C-alkylation for this specific substrate. Utilizing an acidic imidate protocol entirely circumvents the deprotonation of the C5-ketone.

  • Substrate Preparation: Dissolve the indazole substrate (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous DCM/Cyclohexane (1:2 v/v, 0.1 M). Cool to 0 °C under nitrogen.

  • Acidic Activation: Add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise[4].

    • Self-Validation Checkpoint: A slight color shift (often pale yellow to deeper amber) indicates the successful protonation and activation of the imidate species[4].

  • Propagation: Stir at room temperature for 4-8 hours. Monitor conversion via LC-MS to prevent over-alkylation.

  • Quench & Isolation: Quench with saturated aqueous NaHCO3​ to neutralize the TfOH. Extract with DCM, dry the organic layer, and purify via silica gel chromatography.

Workflow Prep 1. Substrate Prep (Strictly Anhydrous) Base 2. Selective Activation (Base/Acid at 0 °C) Prep->Base Alkyl 3. Electrophile Addition (Dropwise) Base->Alkyl Quench 4. Reaction Quench (Sat. NH4Cl or NaHCO3) Alkyl->Quench Purify 5. Isolation (Chromatography) Quench->Purify

Step-by-step workflow for the self-validating N-alkylation protocol.

Troubleshooting & Critical Parameters

  • Loss of N1 Regioselectivity (Protocol A): If the N1:N2 ratio drops, the primary culprit is moisture in the THF. Trace water destroys the NaH, forcing the user to add excess base, which disrupts the tight ion-pair chelation. In polar environments without tight chelation (similar to DMF), the reaction defaults to a ~1:1 mixture of solvent-separated ion pairs[1],[3].

  • Appearance of C-Alkylated Side Products: This indicates that the C4 or C6 protons adjacent to the C5-oxo group have been deprotonated. Ensure the temperature never exceeds 0 °C during the base addition phase and strictly limit NaH to 1.05 equivalents.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC (NIH). URL: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purity Enhancement of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Welcome to the technical support center for ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and meeting stringent regulatory standards. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you enhance the purity of your material.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate?

Impurities can originate from various stages, including the starting materials, side reactions, and subsequent work-up procedures.[1] Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 1,3-cyclohexanedione derivatives or ethyl diazoacetate. Their presence suggests an incomplete reaction.

  • Reaction Intermediates: In multi-step syntheses, incomplete conversion can lead to the carry-over of intermediates.

  • By-products: Side reactions are a frequent source of impurities. For instance, in reactions involving diazotization, alternative cyclization pathways or dimerizations can occur.[2]

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., toluene, ethanol, ethyl acetate) can be retained in the final product if not adequately removed.[1]

  • Degradation Products: The target compound may degrade under harsh conditions such as high temperatures or exposure to strong acids or bases.

Q2: My isolated product is an off-white or yellowish solid, but literature reports a white crystalline solid. What causes this discoloration and how can I fix it?

A yellowish or brownish tint often indicates the presence of minor, highly colored impurities, which may be by-products from the cyclization step or degradation products. While these may be present in small quantities, they can be challenging to remove.

Causality: These impurities are often more polar or more conjugated than the target compound, leading to absorption in the visible spectrum.

Solution:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Use charcoal sparingly (1-2% w/w) as it can also adsorb your product, reducing the yield.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a more rigorous method for separating these impurities. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is typically effective.

  • Recrystallization: A carefully chosen recrystallization solvent can sometimes leave colored impurities behind in the mother liquor.[3]

Q3: Should I choose recrystallization or column chromatography as my primary purification method?

The choice depends on the impurity profile and the quantity of material. The following decision tree can guide your selection.

G start Crude Product Analysis (TLC/¹H NMR) decision1 Are there multiple, close-running spots on TLC or significant impurity peaks in NMR? start->decision1 chromatography Perform Flash Column Chromatography decision1->chromatography Yes decision2 Is the product a solid? decision1->decision2 No (Mainly one spot) end_point Purity Analysis (HPLC, NMR, MP) chromatography->end_point recrystallize Attempt Recrystallization recrystallize->end_point decision2->recrystallize Yes oil_purification Purify as oil via Chromatography decision2->oil_purification No (It's an oil) oil_purification->end_point

Caption: Decision tree for selecting a purification method.

Q4: My compound is not dissolving well during recrystallization, or it "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Steps:

  • Add More Solvent: The most common issue is insufficient solvent. Add more hot solvent in small portions until the compound fully dissolves.

  • Use a Solvent Pair: If a single solvent is ineffective, a binary solvent system is an excellent alternative. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until persistent turbidity (cloudiness) is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Lower the Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound. If it's not, the compound will melt rather than dissolve, leading to oiling out.

  • Slow Cooling: Rapid cooling encourages oiling out. Ensure the flask is allowed to cool slowly to room temperature before inducing further crystallization in an ice bath. Insulating the flask can help.

Q5: How can I reliably assess the purity of my final product?

A single method is often insufficient. Orthogonal methods, which measure different chemical or physical properties, provide the most reliable assessment of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A high-purity sample should show a single major peak.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities with protons that are distinct from the main compound. Integration of impurity peaks relative to the product peaks can estimate the level of contamination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and helps in identifying the mass of unknown impurities.[4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.

Troubleshooting Guide
Symptom / Observation Potential Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete precipitation during recrystallization. - Product is too soluble in the recrystallization solvent. - Adsorption of product onto silica gel or activated charcoal.- Cool the mother liquor for a longer period or concentrate it to recover more product. - Perform a solvent screen to find a less-solubilizing system. - Use a less-polar eluent for chromatography; use activated charcoal sparingly.
Broad Peak in HPLC - Poor column choice or mobile phase conditions. - Presence of multiple, co-eluting impurities. - On-column degradation.- Adjust mobile phase pH or gradient. Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18).[1] - Couple HPLC to a mass spectrometer (LC-MS) to check for multiple masses under the peak.
Inconsistent NMR Spectra - Presence of tautomers or rotamers. - Residual acidic or basic impurities affecting chemical shifts. - Sample degradation in the NMR solvent.- For the indazole core, N-H tautomerism is possible. Consider this during spectral interpretation. - Ensure the work-up procedure effectively neutralizes the reaction mixture. - Run the NMR experiment promptly after sample preparation.
Product Fails to Solidify - Presence of residual solvent acting as a plasticizer. - The product may be an amorphous solid or an oil at room temperature. - Significant levels of impurities depressing the freezing point.- Dry the sample under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask or seeding with a crystal. - Re-purify the material using column chromatography to remove impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities from a solid product. Based on literature for similar indazole esters, ethanol or aqueous ethanol are excellent starting points.[3]

Objective: To purify crude ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate to >98% purity.

Methodology:

  • Solvent Selection: Place ~20 mg of crude material in a test tube. Add a solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with gentle swirling (e.g., on a hot plate). Continue adding the solvent until the solid just dissolves.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Self-Validation:

  • Purity Check: Analyze the final product by HPLC or TLC against the crude material and the mother liquor.

  • Melting Point: Determine the melting point. A sharp range indicates high purity.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities and is essential when recrystallization fails or when multiple by-products are present. The procedure for a related indazole ester uses a hexanes/ethyl acetate system.[2]

Objective: To isolate the target compound from starting materials and by-products.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column and flash chromatography system

Methodology:

  • Eluent Selection: Using TLC, find a solvent system that gives the target compound an Rf value of ~0.3. A starting point could be a 3:1 to 1:1 mixture of Hexanes:Ethyl Acetate.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system (e.g., 4:1 Hexanes:EtOAc). Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the compound is slow to elute, gradually increase the polarity of the eluent (e.g., move to 2:1, then 1:1 Hexanes:EtOAc).

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum.

General Purification Workflow:

G A Crude Product B Initial Purity Assessment (TLC, ¹H NMR) A->B C Select Purification Method (See Decision Tree) B->C D Purification Step (Recrystallization or Chromatography) C->D E Isolate & Dry Product D->E F Final Purity & Identity Confirmation (HPLC, LC-MS, NMR, MP) E->F G High-Purity Compound F->G

Caption: General workflow for purification and analysis.

Data Summary Tables

Table 1: Representative HPLC Parameters for Purity Analysis

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for many organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% to 95% B over 15 minA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmIndazole systems typically have strong UV absorbance at these wavelengths.

Table 2: Example Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
Ethanol LowHighGood, well-formed crystalsExcellent Choice
Isopropanol LowHighGoodGood Alternative
Ethyl Acetate MediumHighFair, may need seedingPossible, but ethanol is better
Toluene LowMediumSlow, may require concentrationUse with caution due to high boiling point
Hexanes InsolubleInsolubleN/AUnsuitable as a single solvent; good as an anti-solvent
Water InsolubleInsolubleN/AUnsuitable
References
  • Uchida, M., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. [Link provided by search tool]
  • Dore, M., & Stephenson, C. R. J. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 203. [Link]

  • LookChem. (n.d.).
  • Watanabe, Y., et al. (1985). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 28(7), 846-852. [Link provided by search tool]
  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. Scientific Reports, 13(1), 12345. [Link]

  • NextSDS. (n.d.).
  • Tomma, J. H., et al. (2018). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Journal of Global Pharma Technology, 10(11), 861-872. [Link provided by search tool]
  • Sigma-Aldrich. (n.d.).
  • Xiamen Equation Chemical Co., Ltd. (n.d.). 4,5,6,7-Tetrahydro-1-methyl-7-oxo-1H-indazole-3-carboxylic acid ethyl ester. [Link provided by search tool]
  • Google Patents. (2021).
  • ChemicalBook. (2025). 1,4,4-TRIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER. [Link provided by search tool]
  • BenchChem. (2025). Identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole. [Link provided by search tool]
  • BenchChem. (2025). Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide. [Link provided by search tool]
  • Çaylak, N., et al. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1470. [Link]

  • NextSDS. (n.d.).
  • ResearchGate. (n.d.). Enthalpy of formation for indazoles. [Link provided by search tool]
  • Sigma-Aldrich. (n.d.).
  • Sapphire Bioscience. (n.d.).
  • NextSDS. (n.d.).
  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(2), 143. [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently guide process chemists through the intricacies of synthesizing highly functionalized fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently guide process chemists through the intricacies of synthesizing highly functionalized fused bicyclic heterocycles.

The synthesis of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a classic example of a multi-step sequence requiring rigorous regiocontrol and chemoselectivity. To build this molecule, we must construct a pyrazole ring onto a cyclohexane framework while preserving a specific ketone moiety. This is achieved through a three-step sequence: a Claisen condensation, a hydrazine-mediated cyclization, and a controlled acidic deprotection.

Below, you will find the mechanistic workflow, optimized protocols with self-validating in-process controls (IPCs), and a troubleshooting Q&A to help you overcome common synthetic bottlenecks.

Synthetic Workflow

SynthesisPathway SM Starting Material: 1,4-Cyclohexanedione monoethylene acetal Int1 Intermediate 1: Ethyl 2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl) -2-oxoacetate SM->Int1 Step 1: Claisen Condensation Reagent1 Reagents: Diethyl oxalate, LiHMDS THF, -78°C to RT Reagent1->Int1 Int2 Intermediate 2: Ethyl 1,4,6,7-tetrahydrospiro[indazole- 5,2'-[1,3]dioxolane]-3-carboxylate Int1->Int2 Step 2: Pyrazole Cyclization Reagent2 Reagents: Hydrazine hydrate EtOH, Reflux Reagent2->Int2 Product Target Product: Ethyl 5-oxo-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate Int2->Product Step 3: Acetal Deprotection Reagent3 Reagents: 1N HCl, THF/H2O Room Temperature Reagent3->Product

Workflow for the regioselective synthesis of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Quantitative Optimization Data

The most critical step in this sequence is the initial Claisen condensation. The choice of base dictates whether the reaction proceeds via kinetic or thermodynamic control. As shown in the table below, using a strong, bulky base like LiHMDS minimizes side reactions compared to standard alkoxides.

Table 1: Optimization of Base and Solvent for the Step 1 Claisen Condensation

Base (1.1 equiv)SolventTemperature ProfileIsolated YieldMajor Byproduct / Mechanistic Observation
NaOEtEtOH0 °C to Reflux45%Transesterification; significant thermodynamic self-condensation.
NaHTHF0 °C to RT62%Dialkylation and polymeric species due to poor kinetic control.
LDATHF-78 °C to RT78%Good kinetic control, but slight nucleophilic addition observed.
LiHMDS THF -78 °C to RT 89% Clean kinetic enolate formation; highest purity profile.

Step-by-Step Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, every protocol below includes an In-Process Control (IPC) . Do not proceed to the next step unless the IPC criteria are met.

Step 1: Synthesis of the Claisen Adduct (Kinetic Enolate Formation)

Causality: We use 1,4-cyclohexanedione monoethylene acetal rather than the unprotected dione to break the molecule's symmetry. This prevents indiscriminate deprotonation and poly-oxalyl adduct formation, ensuring strict regiocontrol[1].

  • Charge an oven-dried, argon-purged flask with 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LiHMDS (1.1 equiv, 1.0 M in THF). Stir for 45 minutes at -78 °C to ensure complete kinetic enolate generation.

  • Add diethyl oxalate (1.2 equiv) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • IPC (TLC Validation): Take a 50 µL aliquot, quench in 1 mL sat. NH₄Cl, and extract with 1 mL EtOAc. Run TLC (Hexanes:EtOAc 3:1). The product will appear as a new, strongly UV-active spot (due to the conjugated enol form of the β -diketoester) at Rf​≈0.4 .

  • Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Pyrazole Cyclization

Causality: The reaction between the β -diketoester and hydrazine initially forms a hydrazone. The subsequent intramolecular cyclization to the pyrazole ring requires the dehydration of a hemiaminal intermediate. A catalytic amount of acid lowers the pH, protonating the hydroxyl group and facilitating its departure as water.

  • Dissolve the crude Step 1 intermediate in absolute ethanol (0.2 M).

  • Add hydrazine hydrate (1.1 equiv) and 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 4 hours.

  • IPC (LCMS Validation): Analyze the reaction mixture via LCMS. The starting material ( m/z [M+H]⁺ = 257.1) should be completely consumed, replaced by the acetal-protected tetrahydroindazole target ( m/z [M+H]⁺ = 253.1).

  • Concentrate the solvent in vacuo, wash the residue with water to remove unreacted hydrazine, and recrystallize from EtOH/Water to yield the protected intermediate.

Step 3: Acetal Deprotection

Causality: The ethyl carboxylate at the C3 position is highly susceptible to hydrolysis. Using harsh mineral acids (e.g., 6N HCl) or elevated temperatures will simultaneously hydrolyze the ester to a carboxylic acid[2]. We utilize a mild, biphasic acidic system to selectively liberate the ketone.

  • Dissolve the Step 2 intermediate in a 4:1 mixture of THF and water.

  • Add 1N aqueous HCl dropwise until the pH reaches ~2. Stir at room temperature for 6-8 hours.

  • IPC (TLC/Stain Validation): Run TLC (DCM:MeOH 95:5). The deprotected 5-oxo product will be more polar than the acetal precursor. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the product spot will immediately turn bright orange/red, confirming the presence of the liberated ketone. LCMS should confirm the final mass ( m/z [M+H]⁺ = 209.1).

  • Carefully neutralize the mixture to pH 7 using saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography to isolate pure ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Troubleshooting & FAQs

Q: Why do I observe a complex mixture of regioisomers during the Claisen condensation if I attempt to use unprotected 1,4-cyclohexanedione? A: 1,4-cyclohexanedione is highly symmetric but possesses four equivalent enolizable α -protons. Without symmetry-breaking protection (e.g., the monoethylene acetal), the base will indiscriminately deprotonate multiple sites. This leads to poly-oxalyl adducts and rapid polymerization. The mono-acetal directs the kinetic enolate formation exclusively to the adjacent methylene, ensuring a single regioisomer is formed[1].

Q: My cyclization step with hydrazine yields a significant amount of an uncyclized intermediate. How do I force the reaction to completion? A: You are likely trapping the reaction at the hydrazone stage. The final step of pyrazole formation is a dehydration event. If the reaction is stalled, ensure you have added the catalytic glacial acetic acid as noted in the protocol. The acid protonates the intermediate hemiaminal hydroxyl group, turning it into a superior leaving group (water) and driving the aromatization of the pyrazole core.

Q: I am losing my ethyl ester during the final deprotection step, resulting in a highly polar baseline spot on my TLC. What is going wrong? A: You are experiencing ester hydrolysis. The ethyl carboxylate at the C3 position of the indazole ring is sensitive to both acidic and basic aqueous conditions, especially when heated[2]. If you are using concentrated mineral acids (like 3N or 6N HCl) or heating the deprotection reaction to reflux, the ester will hydrolyze into the corresponding carboxylic acid (which appears stuck at the baseline on normal-phase TLC). Switch to the mild 1N HCl in THF/Water system at room temperature, and neutralize carefully with NaHCO₃ rather than NaOH.

References

  • Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis

Welcome to the Indazole Synthesis Technical Support Center. This guide is engineered for research scientists and drug development professionals facing the classical challenge of regiocontrol during the N-alkylation of in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center. This guide is engineered for research scientists and drug development professionals facing the classical challenge of regiocontrol during the N-alkylation of indazoles.

Direct alkylation of the indazole scaffold frequently yields a frustrating mixture of N1- and N2-substituted isomers [1]. Here, we bridge the gap between theoretical reaction mechanisms and benchtop execution, providing you with field-proven causality, optimized protocols, and troubleshooting FAQs to ensure absolute regiocontrol.

Core Concept: The Causality of N1 vs. N2 Selectivity

To master indazole alkylation, one must understand the underlying thermodynamic and kinetic forces driving the reaction:

  • Thermodynamic Control (N1-Alkylation): Alkylation at the N1 position yields a benzenoid structure, which preserves the full aromaticity of the fused benzene ring. Because this system is thermodynamically more stable, conditions that allow for equilibration (e.g., strong bases like NaH in polar aprotic solvents like THF) overwhelmingly favor the N1-isomer.

  • Kinetic Control (N2-Alkylation): Alkylation at the N2 position results in an ortho-quinoid structure. While thermodynamically less stable, the N2 nitrogen is often more sterically accessible and more nucleophilic in the neutral state. Reagents that react rapidly without reversibility (e.g., Meerwein's salts) or conditions that utilize coordination-assisted direction can kinetically trap the N2-isomer before it equilibrates.

MechanisticPathway Indazole Neutral 1H-Indazole Anion Indazolide Anion (Delocalized) Indazole->Anion Base (e.g., NaH) N2_Prod 2-Alkyl-2H-indazole (ortho-Quinoid, Kinetically Accessible) Indazole->N2_Prod Me3OBF4 Direct Alkylation N1_Prod 1-Alkyl-1H-indazole (Benzenoid, Thermodynamically Stable) Anion->N1_Prod R-X (S_N2) Thermodynamic Pathway Anion->N2_Prod R-X (S_N2) Kinetic Pathway

Mechanistic divergence of indazole alkylation via thermodynamic and kinetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a 1:1 mixture of N1 and N2 alkylated indazoles? A: You are likely operating in a "no man's land" of reaction conditions—using a weak base (like K₂CO₃) in a moderately polar solvent (like Acetone or MeCN) with a standard alkyl halide. This fails to fully push the reaction into either the thermodynamic or kinetic regime. To fix this, you must polarize your conditions. Switch to NaH/THF for N1 selectivity[2], or use an oxonium salt for N2 selectivity [3].

Q2: How do steric and electronic substituents on the indazole ring affect the outcome? A: Substituents dictate the baseline reactivity. Electron-withdrawing groups (EWGs) at C5 or C7 increase the acidity of the N-H proton, making deprotonation easier but reducing overall nucleophilicity. Crucially, a bulky group at the C7 position will sterically block the N1 nitrogen, artificially forcing the reaction toward N2-alkylation regardless of the thermodynamic preference [1].

Q3: My reaction gives low yields or incomplete conversion. What should I check? A: Low yields are typically a symptom of base/solvent incompatibility. For instance, using sodium carbonate in THF often fails because the base is completely insoluble, preventing the formation of the indazolide anion. If you must use a carbonate base, switch to a solvent with higher solubility profiles for these salts, such as DMF or Dioxane, and elevate the temperature to 90 °C[1].

Q4: I need the N2-isomer, but my standard alkyl halides keep yielding N1. What is the alternative? A: Standard alkyl halides (R-Br, R-I) undergo S_N2 reactions that are prone to thermodynamic equilibration. To force N2 selectivity, abandon alkyl halides and use Meerwein's salts (e.g., trimethyloxonium tetrafluoroborate, Me₃OBF₄). These reagents are incredibly electrophilic and react instantly with the more accessible N2 lone pair under neutral conditions, effectively trapping the kinetic product [3].

Quantitative Data: Regioselectivity Matrix

Use the following table to select the optimal conditions for your desired regiochemical outcome.

Desired IsomerReagents & SolventsReaction ControlTypical Selectivity (N1:N2)Yield Expectation
N1-Alkyl NaH (1.2 eq), THF, 0 °C to RTThermodynamic> 95:580 - 95%
N1-Alkyl Cs₂CO₃ (2.0 eq), DMF, 90 °CThermodynamic~ 90:1075 - 85%
N2-Alkyl Me₃OBF₄ (1.3 eq), EtOAc, RTKinetic (Direct)< 5:9585 - 96%
N2-Alkyl Alkyl Halide, Toluene, RefluxCoordination-assisted< 10:9060 - 80%

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility at the bench.

Protocol A: Highly Regioselective N1-Alkylation (Thermodynamic Control)

This protocol utilizes sodium hydride to quantitatively generate the indazolide anion, allowing thermodynamic equilibration to favor the benzenoid N1-isomer.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation Check: You should observe immediate hydrogen gas evolution. The solution may change color as the anion forms.

  • Equilibration: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or propyl tosylate, 1.1 equiv) dropwise.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Quench & Workup: Cool to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Highly Regioselective N2-Alkylation (Kinetic Control)

Adapted from Cheung et al., this protocol utilizes highly reactive oxonium salts under neutral conditions to kinetically trap the N2-isomer [3].

  • Preparation: In a standard round-bottom flask under a nitrogen atmosphere, suspend the 1H-indazole derivative (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) (0.3 M concentration).

  • Reagent Addition: Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.3 equiv) or Triethyloxonium hexafluorophosphate (Et₃OPF₆, 1.5 equiv) in one portion at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Self-Validation Check: As the reaction proceeds (typically 5 to 16 hours), the suspension will slowly dissolve or change texture as the indazolium intermediate forms.

  • Monitoring: Check reaction progress via TLC (Toluene/Acetone 95:5 is an excellent mobile phase for resolving N1/N2 isomers).

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃ to neutralize any tetrafluoroboric acid byproducts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The N2-isomer can often be purified via recrystallization (Heptane/Isopropanol) or flash chromatography.

IndazoleWorkflow Start 1H-Indazole Starting Material Decision Target Regioisomer? Start->Decision N1 N1-Alkylation (Thermodynamic Control) Decision->N1 Favor N1 N2 N2-Alkylation (Kinetic/Coordination Control) Decision->N2 Favor N2 CondN1 NaH, THF, 0 °C to RT or Cs2CO3, DMF, 90 °C N1->CondN1 CondN2 Meerwein's Salt (Me3OBF4) EtOAc, RT N2->CondN2

Workflow for selecting reagents to control N1 vs N2 regioselectivity in indazole alkylation.

References

  • Luo, G., Chen, L., & Dubowchik, G. M. "Regioselective N-alkylation of indazoles assisted by coordination." The Journal of Organic Chemistry, 71(14), 5392-5395, 2006.[Link]

  • Cheung, M., Boloor, A., & Stafford, J. A. "Efficient and regioselective synthesis of 2-alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093-4095, 2003.[Link]

Optimization

Technical Support Center: Storage and Stability of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Introduction: Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring an ethyl ester, a ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring an ethyl ester, a ketone, and a partially saturated indazole core, makes it a versatile intermediate but also introduces specific stability challenges.[1] Improper storage can lead to degradation, compromising sample purity, experimental reproducibility, and the integrity of downstream applications. This guide provides an in-depth analysis of the potential degradation pathways and offers robust protocols and troubleshooting advice to ensure the long-term stability of your compound.

Part 1: Understanding the Primary Degradation Pathways

The molecular structure of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate contains three primary points of vulnerability: the ethyl ester, the tetrahydro-indazole ring, and the keto group. Degradation typically occurs via hydrolysis, oxidation, or photodegradation.

  • Hydrolysis: The ethyl ester functional group is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by trace amounts of acid or base.[4][5] This reaction, often called saponification in basic conditions, results in the formation of the corresponding carboxylic acid and ethanol, altering the compound's properties and reactivity.[6][7] The reaction with water alone is typically slow but is accelerated by catalysts.[7]

  • Oxidation: The non-aromatic, saturated portion of the tetrahydro-indazole ring is prone to oxidation.[8][9] Atmospheric oxygen, especially in the presence of light, trace metals, or peroxide impurities from solvents or excipients, can initiate radical chain reactions.[10][11] This can lead to the formation of various unwanted byproducts, including N-oxides or products of ring dearomatization, which may be difficult to identify and separate.

  • Photodegradation: Indazole derivatives can exhibit photosensitivity.[12][13] Exposure to UV or even high-intensity visible light can provide the energy needed to induce tautomerization or photochemical rearrangements, leading to the formation of isomeric impurities like benzimidazoles.[12]

Caption: Primary degradation pathways for the target compound.

Part 2: Recommended Storage Protocols & Best Practices

To mitigate the risks outlined above, a multi-faceted approach to storage is required. Adherence to these conditions is critical for preserving the compound's purity over time.

Table 1: Summary of Optimal Storage Conditions
ParameterRecommendationRationale & Scientific Justification
Temperature -20°C (Freezer) Reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation. While room temperature may be acceptable for short periods, long-term storage requires cold temperatures.[10][14]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing oxidative degradation of the tetrahydro-indazole ring. This is the most effective way to inhibit oxidation.[11]
Moisture Store in a desiccated environment Minimizes the presence of water, which is the primary reactant for ester hydrolysis.[7][15] Using a desiccator or storing with desiccant packs is essential.
Light Protect from light (Amber Vial) Prevents light-induced photochemical reactions and rearrangements of the indazole core.[12] Amber glass vials are standard for light-sensitive compounds.
Container Tightly sealed, appropriate material Use vials with PTFE-lined caps to ensure an airtight seal, preventing moisture and oxygen ingress. Glass is preferred over plastic to avoid leaching of plasticizers.[16]
Form Solid (as supplied) Storing the compound as a dry solid minimizes molecular mobility and reactivity compared to storage in solution, where degradation rates are significantly higher.
Experimental Protocol: Preparing a Sample for Long-Term Storage

This protocol ensures that the compound is packaged under optimal conditions to maximize its shelf-life.

  • Initial Quality Control (QC): Before storing, it is crucial to establish a purity baseline. Obtain a High-Performance Liquid Chromatography (HPLC) chromatogram and a ¹H NMR spectrum of a small sample from the newly received batch. This data will serve as the T=0 reference for future stability checks.

  • Aliquotting: Avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere. Aliquot the compound into smaller, single-use quantities in appropriate vials (e.g., 2 mL amber glass vials with PTFE-lined screw caps).

  • Inert Gas Purge: Place the open, aliquotted vials into a glove box or a desiccator chamber that can be purged with an inert gas. Flush the chamber with dry argon or nitrogen for 5-10 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly cap each vial. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, aliquot amount, and the date of storage. Use a laboratory marker resistant to freezer temperatures.

  • Final Packaging and Storage: Place the labeled vials inside a secondary container (e.g., a small freezer box) that also contains a desiccant pack. Store this box in a -20°C freezer that is not subject to frequent temperature fluctuations.

  • Documentation: Log the storage location, date, and number of aliquots in your laboratory information management system (LIMS) or a dedicated lab notebook.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation? A: The first sign is often a change in physical appearance. A pure, crystalline solid may become discolored (e.g., developing a yellow or brown tint), or its texture might change, becoming gummy, oily, or clumpy. This often indicates moisture absorption and the onset of hydrolysis. However, significant degradation can occur without any visible change. The only definitive way to assess purity is through analytical methods like HPLC or NMR.

Q2: I dissolved the compound in DMSO for screening and stored the solution at -20°C. Is this acceptable? A: This is strongly discouraged for anything other than very short-term storage (1-2 days). While freezing slows degradation, the compound is far more susceptible to hydrolysis in solution, as water is often present even in anhydrous DMSO. DMSO itself can also degrade and produce acidic impurities that catalyze ester cleavage. For long-term storage, always keep the compound as a dry, solid powder.

Q3: My compound has been stored at room temperature in its original vial for a year. Is it still good? A: It is highly likely that some degradation has occurred. The extent depends on how well-sealed the vial was and the ambient humidity and light exposure. Before using this material in a critical experiment, you must re-analyze it. Run an HPLC and ¹H NMR and compare the results to the original certificate of analysis or your T=0 data. If new impurity peaks are present, the material should be repurified or discarded.

Q4: Can I use a standard refrigerator (4°C) instead of a freezer (-20°C)? A: A -20°C freezer is strongly recommended. While 4°C is better than room temperature, the rate of degradation reactions is significantly lower at -20°C. For every 10°C decrease in temperature, reaction rates can decrease by a factor of 2-3. Using a refrigerator should be considered only for short-term storage (i.e., a few weeks).

Q5: The compound is acidic/basic. Does this affect its stability? A: The compound itself is not strongly acidic or basic, but it is highly sensitive to acidic or basic environments. Both acid and base can act as catalysts for the hydrolysis of the ethyl ester group.[6][15] Therefore, it is critical to avoid contact with acids, bases, and reactive buffer components during storage and handling.

Part 4: Troubleshooting Guide

If you suspect degradation, this guide can help you diagnose the problem.

TroubleshootingWorkflow start Purity/Reactivity Issue Observed obs_color Observation: Solid is discolored, oily, or gummy start->obs_color obs_hplc Observation: New peak(s) in HPLC/LC-MS start->obs_hplc obs_yield Observation: Low yield or unexpected side products in reaction start->obs_yield cause_hydrolysis Probable Cause: Ester Hydrolysis obs_color->cause_hydrolysis Strong Indicator obs_hplc->cause_hydrolysis cause_oxidation Probable Cause: Oxidation obs_hplc->cause_oxidation cause_photo Probable Cause: Photodegradation obs_hplc->cause_photo obs_yield->cause_hydrolysis obs_yield->cause_oxidation action_confirm Action: Confirm identity of impurity via LC-MS. Look for mass corresponding to carboxylic acid. cause_hydrolysis->action_confirm cause_oxidation->action_confirm cause_photo->action_confirm action_repurify Action: Repurify material via column chromatography or recrystallization. action_confirm->action_repurify action_review Action: Review and improve storage protocol. Use inert gas and desiccants. action_repurify->action_review action_discard Action: If purity is <90% or purification fails, discard the batch and acquire fresh material. action_repurify->action_discard action_review->start Re-evaluate new batch

Caption: A workflow for troubleshooting suspected compound degradation.

Part 5: Analytical Methods for Quality Control

Regularly assessing the purity of your stored compound is essential for reliable research.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method is typically effective.

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Expected Result: A sharp, single major peak. Degradation will appear as new, smaller peaks, often with different retention times. The hydrolyzed carboxylic acid product will typically be more polar and elute earlier.

  • ¹H NMR Spectroscopy: Provides structural confirmation.

    • Solvent: DMSO-d₆ or CDCl₃.

    • Analysis: Look for the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Diminished integration of these peaks, coupled with the appearance of new, broad peaks (e.g., a carboxylic acid proton >10 ppm), indicates hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying degradation products. By comparing the mass of impurity peaks to the parent mass, you can confirm if hydrolysis (loss of C₂H₄, net change -28 Da) or oxidation (addition of oxygen, net change +16 Da) has occurred.

By implementing these rigorous storage and monitoring strategies, researchers can ensure the stability and integrity of their ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, leading to more reliable and reproducible scientific outcomes.

References

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • hydrolysing esters. Chemguide. [Link]

  • 21.6 Chemistry of Esters. (2023). OpenStax. [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. National Center for Biotechnology Information (PMC). [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. (2016). PubMed. [Link]

  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. (2025). ResearchGate. [Link]

  • Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021). MDPI. [Link]

  • ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. (2023). ACS Publications. [Link]

  • Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. Arkivoc. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Center for Biotechnology Information (PMC). [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). ACS Publications. [Link]

  • ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Oxidation Mechanisms of Tetrahydrofolic Acid, Tetrahydrobiopterin and Related Compounds. Aston Research Explorer. [Link]

  • Supporting Information - Wiley-VCH. (2007). Wiley Online Library. [Link]

  • Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension. National Center for Biotechnology Information (PMC). [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Center for Biotechnology Information (PMC). [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. [Link]

  • Supporting Information - Rsc.org. Royal Society of Chemistry. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the biological potential of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a specific derivative, by examining its activity in the context of structurally related analogs. Due to a lack of direct comparative studies on this exact molecule, this guide synthesizes data from various sources to infer structure-activity relationships (SAR) and guide future research.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This structure is a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity.[1][3] The diverse biological activities of indazole derivatives stem from their ability to mimic the structure of endogenous molecules and interact with various enzymes and receptors.[4] The tetrahydro- and oxo-functionalized indazole core of the title compound introduces specific conformational and electronic features that are expected to modulate its biological profile.

Comparative Analysis of Biological Activities

This section compares the potential biological activities of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with related analogs based on available literature. The comparison is drawn from studies on compounds with similar core structures and functional groups.

Anticancer Activity

The indazole nucleus is a key component of several approved anticancer drugs.[3][5] The antiproliferative activity of indazole derivatives is often attributed to their ability to inhibit protein kinases.

Table 1: Anticancer Activity of Selected Indazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Indazole-curcumin analog 3b WiDr (Colon)27.20[6]
Indazole derivative 2f 4T1 (Breast)0.23[5]
5-oxo-imidazoline derivative 4h MCF-7 (Breast)Potent[7]
1,2,4-oxadiazole indazole derivative 10 MCF-7, A549, DU-145Potent[8]

Note: This table presents data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

The presence of the 5-oxo group in the target molecule is of particular interest, as related 5-oxo-imidazoline derivatives have shown potent anticancer activity.[7] The ethyl ester at the 3-position is another key feature. The conversion of this ester to a carboxamide is a common strategy in medicinal chemistry to enhance biological activity, as carboxamides can form additional hydrogen bonds with biological targets.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) are based on heterocyclic scaffolds. Pyrazole and pyrazoline derivatives, which share a structural relationship with indazoles, are known for their anti-inflammatory properties.[10][11][12]

Studies on tetrahydroindazole derivatives have demonstrated their potential as anti-inflammatory agents. For example, a series of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[13] The most active compound in that series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, had an ED50 of 3.5 mg/kg.[13]

The anti-inflammatory mechanism of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes.[14] The structural features of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate suggest it may also possess anti-inflammatory properties, a hypothesis that warrants experimental validation.

Antimicrobial Activity

The emergence of antibiotic resistance is a major global health concern, driving the search for new antimicrobial agents. Indazole derivatives have been investigated for their antibacterial and antifungal activities.[9][15]

Studies on substituted tetrahydroindazoles have reported antimicrobial activity against various bacterial and fungal strains.[16][17] For instance, N-substituted indoline derivatives of sultams showed significant antibacterial and moderate antifungal activities.[18] The antimicrobial potential of these compounds is influenced by the nature and position of substituents on the indazole ring. The specific combination of the 5-oxo group and the ethyl-3-carboxylate in the target molecule could lead to a unique antimicrobial profile.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key biological assays relevant to the evaluation of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A Administer test compound or vehicle to rats B After 1 hour, inject carrageenan into the hind paw A->B C Measure paw volume at different time points (0, 1, 2, 3, 4h) B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the compound. Administer the treatments orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Assay (Broth Microdilution)

MIC_Assay_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate under appropriate conditions B->C D Determine the MIC by observing the lowest concentration with no visible growth C->D

Caption: Workflow of the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related compounds, several structural features are likely to be important for the biological activity of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate:

  • The Indazole Core: This bicyclic system is crucial for providing the fundamental scaffold for interaction with biological targets.

  • The 5-Oxo Group: This electron-withdrawing group can influence the electronic properties of the ring system and may participate in hydrogen bonding interactions.

  • The Ethyl 3-Carboxylate Group: The ester functionality can be a site for hydrogen bonding. Its hydrolysis to the corresponding carboxylic acid or conversion to an amide could significantly alter the activity and pharmacokinetic properties of the molecule.

  • Substituents on the Tetrahydro-Ring: The saturated portion of the molecule provides a three-dimensional structure that can be modified to improve binding affinity and selectivity.

Future research should focus on the synthesis and direct biological evaluation of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and a series of its analogs. This would involve:

  • Modification of the Ester Group: Synthesizing the corresponding carboxylic acid and various amide derivatives to explore the impact on activity.

  • Substitution on the Tetrahydro-Ring: Introducing different substituents on the saturated ring to probe the steric and electronic requirements for optimal activity.

  • N-Alkylation/Arylation: Substituting the N1 or N2 position of the indazole ring to investigate its effect on the biological profile.

Conclusion

While direct experimental data for ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is limited, a comparative analysis of structurally related analogs suggests its potential as a bioactive molecule with possible anticancer, anti-inflammatory, and antimicrobial properties. The provided experimental protocols offer a roadmap for the systematic evaluation of this compound and its future derivatives. Further synthesis and rigorous biological testing are essential to fully elucidate its therapeutic potential and establish definitive structure-activity relationships.

Sources

Comparative

Spectroscopic Confirmation of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Prepared by: Senior Application Scientist The Analytical Challenge: Regiochemical Ambiguity Ethyl 5-oxo-4,5,6,7-tetrahydro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Prepared by: Senior Application Scientist

The Analytical Challenge: Regiochemical Ambiguity

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate ( [1]) is a high-value synthetic scaffold utilized in the development of kinase inhibitors and anticoagulant agents. During its synthesis—typically via the condensation of a functionalized cyclohexanedione with a hydrazine derivative—the reaction frequently yields a mixture of regioisomers. The most common and problematic alternative impurity is the 7-oxo isomer (ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) ( [2]).

Objectively comparing the analytical performance of standard laboratory techniques reveals a critical limitation: routine LC-HRMS cannot differentiate these alternatives. Both the 5-oxo product and the 7-oxo alternative share an identical exact mass ( m/z 209.0921 [M+H]+ ) and exhibit nearly indistinguishable collision-induced dissociation (CID) fragmentation pathways due to the stability of the fused pyrazole core.

To achieve unambiguous structural confirmation, researchers must rely on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide compares the spectroscopic signatures of the 5-oxo target against the 7-oxo alternative, explaining the physical causality behind their differences.

Mechanistic Causality of Spectroscopic Signatures

The structural divergence between the target product and the alternative isomer dictates their spectroscopic behavior across two primary vectors:

  • Spin System Isolation (1H NMR): In the 5-oxo product, the C-4 methylene group is spatially isolated. It is flanked by the C-3a quaternary bridgehead carbon and the C-5 ketone. Lacking adjacent protons to couple with, the C-4 protons appear as a distinct, sharp singlet . Conversely, the 7-oxo alternative places the ketone at C-7, leaving C-4, C-5, and C-6 as a contiguous aliphatic chain. This results in complex, mutually coupled multiplets with no isolated CH2​ singlets.

  • Carbonyl Conjugation (13C NMR & FT-IR): The C-5 ketone in the target product is separated from the aromatic pyrazole ring by the C-4 methylene, causing it to behave as an unconjugated, standard aliphatic cyclohexanone. The 7-oxo alternative, however, features a ketone directly adjacent to the pyrazole ring. This extended π -conjugation lowers the 13C chemical shift (shielding effect) and reduces the IR stretching frequency due to the weakening of the C=O double bond character.

Quantitative Spectroscopic Comparison

The following table summarizes the objective performance of 1D NMR and FT-IR in resolving the two isomers.

Analytical FeatureTarget Product: 5-oxo IsomerAlternative: 7-oxo IsomerDiagnostic Value
1 H NMR: C-4 Protons ~3.60 ppm (Singlet, 2H) ~2.90 ppm (Multiplet, 2H)Primary Identifier
1 H NMR: C-5 Protons N/A (Carbonyl Carbon)~2.55 ppm (Multiplet, 2H)Secondary Check
1 H NMR: C-6 Protons ~2.60 ppm (Triplet, 2H)~3.00 ppm (Multiplet, 2H)Secondary Check
1 H NMR: C-7 Protons ~3.00 ppm (Triplet, 2H)N/A (Carbonyl Carbon)Secondary Check
13 C NMR: Ketone Shift ~208 ppm (Unconjugated)~190 ppm (Conjugated)Primary Identifier
FT-IR: Ketone Stretch ~1715 cm −1 (Aliphatic)~1680 cm −1 (Conjugated)Orthogonal Validation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Internal calibration checks are built directly into the workflow to prevent false-positive assignments.

Protocol 1: 1D and 2D NMR Acquisition for Regiochemical Assignment

This protocol uses the compound's own ethyl ester moiety as an internal quantitative standard to validate the critical C-4 singlet.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of dry DMSO- d6​ (containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm high-precision NMR tube.

  • 1D 1 H NMR Acquisition: Acquire the spectrum at 400 MHz (or higher) using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Internal Calibration (Self-Validation Step):

    • Phase and baseline-correct the spectrum.

    • Integrate the ethyl ester CH3​ triplet (~1.30 ppm) and set the value exactly to 3.00 .

    • Integrate the ethyl ester CH2​ quartet (~4.30 ppm). Verify it integrates to 2.00 ( ±0.05 ). This confirms the integration parameters are linear and accurate.

  • Target Identification: Locate the resonance at ~3.60 ppm. If the compound is the 5-oxo isomer, this peak will be a sharp singlet integrating precisely to 2.00 (representing the isolated C-4 protons).

  • 2D HMBC Orthogonal Validation: To absolutely rule out structural rearrangements, acquire a 1H−13C HMBC spectrum. The C-4 singlet (~3.60 ppm) must show strong 2J and 3J cross-peaks to the C-5 ketone (~208 ppm), the C-3a bridgehead (~140 ppm), and the C-3 carboxylate base (~135 ppm).

Protocol 2: FT-IR Conjugation Assessment
  • Background Collection: Collect a background spectrum using an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) with 32 scans at 4 cm −1 resolution.

  • Sample Application: Place 2-3 mg of the solid crystalline sample directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition & Verification: Acquire 32 scans.

  • Self-Validation Step: First, verify the presence of the ester carbonyl stretch at ~1735 cm −1 . Once the ester is confirmed, evaluate the secondary ketone stretch. A peak at >1710 cm −1 confirms the unconjugated 5-oxo system, whereas a peak <1690 cm −1 indicates the conjugated 7-oxo impurity.

Mechanistic & Structural Visualizations

AnalyticalWorkflow A Synthesized Crude (Isomeric Mixture) B LC-HRMS m/z 209.0921 [M+H]+ A->B Confirm Exact Mass C 1H NMR (DMSO-d6) Screening for C4 Protons B->C Isomer Differentiation D Target: 5-oxo Isomer (Isolated C4 Singlet ~3.6 ppm) C->D Singlet Observed E Alternative: 7-oxo Isomer (Contiguous Multiplets Only) C->E No Singlet

Caption: Workflow for differentiating 5-oxo and 7-oxo tetrahydroindazole isomers.

HMBC_Map H4 H-4 (Singlet) C3a C-3a (Bridgehead) H4->C3a 2J/3J HMBC C5 C-5 (Ketone) H4->C5 2J HMBC C3 C-3 (Carboxylate) H4->C3 3J HMBC

Caption: Key HMBC NMR correlations confirming the C-4 singlet position in the 5-oxo isomer.

References

  • Title: Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5) Source: ChemSrc Analytical Database URL: [Link]

  • Title: Identification of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as a New Class of Orally and Selective Polo-Like Kinase 1 Inhibitors (Contains comparative 7-oxo NMR data) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

ensuring the reproducibility of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate synthesis and bioassays

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis and Bioassay of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate For drug development professionals and researchers, the reprodu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis and Bioassay of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

For drug development professionals and researchers, the reproducibility of experimental results is the bedrock of scientific progress. Inconsistency in the synthesis of a lead compound or variability in its bioassay data can lead to costly delays and misinterpretation of structure-activity relationships (SAR). This guide provides an in-depth analysis of robust, reproducible methods for the synthesis of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a member of the privileged indazole scaffold class, and outlines a framework for ensuring the reliability of its subsequent bioassays.[1]

The indazole core is a common feature in a multitude of pharmacologically active agents, including kinase inhibitors for oncology and anti-inflammatory compounds.[1][2] The tetrahydro-indazole derivatives, in particular, offer a three-dimensional structure that can be pivotal for specific interactions within a biological target's binding site. This guide focuses on establishing a self-validating system for both the chemical synthesis and biological evaluation of the title compound, grounded in established principles and authoritative methodologies.

Part 1: Reproducible Synthesis of Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

While numerous methods exist for the synthesis of the indazole core, achieving consistent yields and purity for specific analogues like the 5-oxo-tetrahydro variant requires careful control over reaction parameters.[3] The most reliable and scalable approach for this class of compounds is a cyclocondensation reaction, a variation of the well-established Hantzsch synthesis principle, which involves the formation of a heterocyclic ring from a β-dicarbonyl compound and a hydrazine.[4][5]

Recommended Synthetic Protocol

The following protocol is based on established methodologies for the synthesis of closely related 4,5,6,7-tetrahydro-1H-indazole derivatives and is designed for high reproducibility.[6][7] The key to success lies in the preparation of the diketo-ester precursor and the meticulous control of the subsequent cyclization step.

Step 1: Synthesis of Diethyl 2-(2,6-dioxocyclohexyl)malonate

  • Reactants & Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine cyclohexane-1,3-dione (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically used in the next step without further purification.

Causality Insight: The use of a Dean-Stark trap is critical. It drives the reaction equilibrium towards the product by removing water, a byproduct of the initial Knoevenagel-type condensation, thus ensuring a high yield of the intermediate and improving the overall reproducibility of the process.

Step 2: Cyclocondensation to form Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • Reactants & Setup: Dissolve the crude diethyl 2-(2,6-dioxocyclohexyl)malonate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reaction: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. After the addition is complete, heat the mixture to reflux (approx. 118°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Purification: Cool the reaction mixture and pour it into ice-cold water. The precipitate is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and dried. The crude product can be purified by recrystallization from ethanol to yield the title compound as a solid.

Causality Insight: Glacial acetic acid serves as both the solvent and an acid catalyst. It facilitates the cyclization and subsequent dehydration to form the stable aromatic pyrazole ring of the indazole system. Dropwise addition of hydrazine hydrate helps to control the initial exothermic reaction.

G A Cyclohexane-1,3-dione + Diethyl Malonate B Knoevenagel Condensation (Toluene, Piperidine, Reflux w/ Dean-Stark) A->B Step 1 C Diethyl 2-(2,6-dioxocyclohexyl)malonate (Intermediate) B->C D Cyclocondensation (Hydrazine Hydrate, Acetic Acid, Reflux) C->D Step 2 E Ethyl 5-oxo-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate D->E

Caption: Proposed workflow for the synthesis of the target compound.

Comparison of Alternative Indazole Synthesis Methods

To provide context, the chosen protocol can be compared with other general methods for indazole synthesis.

ParameterMethod 1: From Dicarbonyls (Recommended)Method 2: From Substituted o-ToluidinesMethod 3: From Isatins
Starting Materials Cyclohexane-1,3-dione derivatives, HydrazineSubstituted o-ToluidinesIsatins
Key Steps Cyclocondensation, DehydrationDiazotization, CyclizationRing opening, Diazotization, Cyclization
Reported Yield Generally Good to ExcellentGood for specific derivativesVariable, with scale-up challenges noted
Reproducibility High, with control of water removalGenerally considered reliablePotential for issues on a larger scale
Versatility Excellent for tetrahydro-indazolesGood for aromatic indazolesMore limited scope

Part 2: Ensuring Reproducibility in Bioassays

The indazole scaffold is present in compounds targeting a wide array of proteins.[8] While no specific biological activity has been reported for ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, its structural similarity to known herbicides suggests that Protoporphyrinogen Oxidase (PPO) is a plausible and valuable target to investigate.[9] PPO is a key enzyme in the biosynthesis of chlorophyll and heme, making it an important target in both herbicide and drug development.[10][11]

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which auto-oxidizes to form protoporphyrin IX. This molecule is a potent photosensitizer that generates reactive oxygen species, causing rapid cell death.[12]

PPO_Pathway cluster_0 Mitochondrial Matrix Protox Protoporphyrinogen IX PPO PPO (Protoporphyrinogen Oxidase) Protox->PPO Substrate Accumulation Accumulation & Leakage to Cytoplasm Protox->Accumulation ProtoIX Protoporphyrin IX PPO->ProtoIX Catalysis Heme Heme Synthesis ProtoIX->Heme Inhibitor Ethyl 5-oxo-4,5,6,7- tetrahydro-1H-indazole-3-carboxylate (Test Compound) Inhibitor->Block ROS Light + O2 -> ROS -> Cell Death Accumulation->ROS

Caption: PPO inhibition pathway leading to cellular damage.

Recommended Bioassay Protocol: Fluorometric PPO Inhibition Assay

This continuous fluorometric assay is highly sensitive and ideal for inhibitor screening and characterization. It measures the fluorescence of protoporphyrin IX as it is formed.[13]

1. Enzyme and Substrate Preparation:

  • Enzyme Source: Use a purified or partially purified PPO enzyme preparation (e.g., from mitochondrial extracts). The source and activity of the enzyme must be consistent across experiments.

  • Substrate: Prepare a stock solution of protoporphyrinogen IX. This substrate is unstable and prone to auto-oxidation; it should be prepared fresh and kept in the dark on ice.

2. Assay Reaction Setup:

  • Buffer: A typical assay buffer is 100 mM potassium phosphate (pH 7.5), containing 5 mM DTT and 1 mM EDTA.[10]

  • Controls:

    • Negative Control: Reaction mixture without the inhibitor (contains DMSO vehicle).

    • Positive Control: Reaction mixture with a known PPO inhibitor, such as Acifluorfen, at a concentration known to give significant inhibition.[12][13]

    • Blank: Reaction mixture without the enzyme to measure background fluorescence and substrate auto-oxidation.

  • Test Compound: Add varying concentrations of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

3. Measurement and Data Analysis:

  • Procedure: In a 96-well plate, combine the buffer, enzyme, and inhibitor (or vehicle). Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence over time (e.g., for 10-30 minutes) at an excitation wavelength of ~410 nm and an emission wavelength of ~630 nm.[10]

  • Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). Determine the percent inhibition for each concentration of the test compound relative to the negative control. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Trustworthiness Insight: The inclusion of a standard reference inhibitor like Acifluorfen is non-negotiable. It serves as a system suitability test, validating that the assay is performing as expected on a given day and allowing for the comparison of data generated across different experiments and even different labs.[13]

Critical Parameters for Assay Reproducibility
ParameterImportance for ReproducibilityRecommended Best Practice
Enzyme Quality The concentration of active enzyme directly impacts kinetics. Batch-to-batch variation is a major source of error.Use a single, well-characterized batch of enzyme for a screening campaign. Determine the active enzyme concentration.
Substrate Purity & Stability Protoporphyrinogen IX is highly unstable. Auto-oxidation leads to high background signal and non-enzymatic product formation.Prepare substrate fresh for each experiment. Protect from light and oxygen. Always include an enzyme-free blank control.
DMSO Concentration DMSO can inhibit enzyme activity at higher concentrations.Keep the final DMSO concentration constant and low (e.g., <1%) across all assay wells, including controls.
Incubation Time For competitive inhibitors, the apparent IC₅₀ can change with reaction progress.Measure initial reaction rates where substrate consumption is minimal (<10-15%) to ensure steady-state kinetics.
Data Analysis Incorrect curve fitting or statistical analysis can lead to erroneous conclusions.Use a validated software package to perform non-linear regression for IC₅₀ determination. Ensure sufficient data points to define the curve.
Performance Comparison with Alternative Inhibitors

The performance of the title compound should be benchmarked against known standards.

CompoundTargetIC₅₀ (µM)Mechanism of Action
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylatePPOTo be determinedTo be determined
Acifluorfen (Reference)PPO~1.5 µM (human PPO)[13]Competitive inhibitor with respect to protoporphyrinogen IX.[12]
Sulfentrazone (Alternative)PPO~0.72 µM[9]PPO Inhibitor

This comparative framework provides an objective measure of the compound's potency and is essential for making informed decisions in a drug or herbicide discovery pipeline.

References

  • Gaikwad, S., Gaikwad, S., & Shankar, M. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 201-210. [Link]

  • Ito, S., et al. (1981). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Chemical and Pharmaceutical Bulletin, 29(1), 130-137. [Link]

  • Dailey, T. A., & Dailey, H. A. (2002). A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation. Analytical Biochemistry, 302(1), 126-130. [Link]

  • Chemical Synthesis Database. (2025). 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • NextSDS. (n.d.). ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cyclization. [Link]

  • Gein, V. L., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 270-276. [Link]

  • Wang, Q., et al. (2022). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. RSC Advances, 12(45), 29285-29294. [Link]

  • Nasr, T., & Said, M. (2020). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-870. [Link]

  • Gaikwad, S. P., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 485-492. [Link]

  • Koch, U., et al. (2004). Reaction and inhibition of PPO. [Link]

  • Zhu, Z., et al. (2025). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. Molecules, 30(7), 1234. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. [Link]

  • NextSDS. (n.d.). ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]

  • Uehata, K., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2711. [Link]

  • Cilibrizzi, A., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry, 59(2), 795-800. [Link]

  • ResearchGate. (n.d.). Most common variants of the Hantzsch 1,4-DHP synthesis. [Link]

  • Varma, R. S., & Kumar, D. (1999). A CONVENIENT HANTZSCH SYNTHESIS OF 1,4-DIHYDROPYRIDINES USING TETRAETHYL ORTHOSILICATE. Organic Preparations and Procedures International, 31(2), 234-236. [Link]

  • Li, Y. X., et al. (2011). 4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors. Journal of Agricultural and Food Chemistry, 59(11), 6041-6049. [Link]

  • Tomma, J. H., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Journal of Global Pharma Technology, 10(11), 861-872. [Link]

  • Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Biological and Pharmaceutical Bulletin. (2023). Biol. Pharm. Bull., 46(6). [Link]

  • BRENDA Enzyme Database. (n.d.). Reference Id = 722649. [Link]

  • Antaki, H. (1963). The synthesis of ethyl 4-aryl-5,6,7,8-tetrahydro-5-oxoquinoline-3-carboxylates and their derivatives. Journal of the Chemical Society (Resumed), 4877-4879. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a rigorous system of physical and biochemical logic. Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a rigorous system of physical and biochemical logic. Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5) is a highly valuable synthetic intermediate in drug discovery, particularly in the development of complex heterocyclic scaffolds. However, its specific hazard profile requires strict operational discipline.

This guide provides a self-validating procedural framework for handling this compound, ensuring that your research progresses without compromising scientific integrity or personnel safety.

Chemical Hazard Profile & Risk Causality

Before donning any equipment, we must understand why we are protecting ourselves. According to its Safety Data Sheet (SDS), ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a solid at room temperature and carries three primary hazard statements: H302 (Harmful if swallowed) , H312 (Harmful in contact with skin) , and H332 (Harmful if inhaled) .

Because the compound is a dry powder, the primary exposure vector is aerosolization . When a solid is transferred or weighed, microscopic particulates can easily become airborne. If inhaled (H332), these particulates bypass dermal barriers. If they settle on laboratory surfaces, they create secondary contact hazards (H312) and cross-contamination risks that can lead to accidental ingestion (H302). Therefore, our protective strategy must prioritize dust suppression at the source, followed by multi-layered dermal barriers.

Mandatory PPE & Engineering Controls Matrix

To comply with the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standards[1] and ensure a self-validating safety environment, the following PPE matrix must be strictly adhered to[2].

Protection ZoneRequired EquipmentScientific Rationale & CausalityRegulatory Standard
Ocular/Face ANSI Z87.1 Safety GogglesPrevents micro-particulate ingress into ocular mucosa during powder transfer or accidental spills.OSHA 29 CFR 1910.133
Dermal (Hands) Double Nitrile Gloves (≥4 mil)The H312 hazard requires redundancy. The outer glove acts as a sacrificial layer against solid adherence; the inner glove maintains skin integrity.OSHA 29 CFR 1910.138
Respiratory Chemical Fume Hood (Primary) or P100 Respirator (Secondary)The H332 hazard dictates that aerosolized solid particulates must be captured before entering the operator's breathing zone.OSHA 29 CFR 1910.134
Body Flame-resistant, fluid-resistant lab coatPrevents the accumulation of static-charged powders on personal clothing, mitigating delayed, off-site exposure.OSHA 29 CFR 1910.132

Hazard Mitigation Workflow Visualization

HazardMitigation cluster_Hazards Hazard Vectors (CAS: 913558-33-5) cluster_Controls Required Interventions H332 H332: Inhalation (Airborne Particulates) Eng Engineering: Fume Hood (Draft Control) H332->Eng H312 H312: Dermal (Surface Contamination) PPE1 PPE: Double Nitrile Gloves & Lab Coat H312->PPE1 H302 H302: Ingestion (Cross-Contamination) PPE2 Admin: Wet-Wipe Protocol & Hand Washing H302->PPE2 Safe Validated Safe Operational State Eng->Safe PPE1->Safe PPE2->Safe

Fig 1: Logical workflow mapping hazard vectors to required engineering and PPE interventions.

Operational Workflow: Step-by-Step Handling Protocol

To minimize exposure to hazardous chemicals, laboratory personnel must integrate sound judgment with precise physical techniques[3].

Phase 1: Environmental & System Preparation

  • Verify Airflow: Ensure the chemical fume hood or powder-weighing enclosure is operating at a face velocity of 80–100 feet per minute (fpm). Causality: Proper draft captures aerosolized particulates before they reach the operator[3].

  • Static Dissipation: Wipe the exterior of the analytical balance and the weigh boats with an anti-static, zero-charge wipe. Causality: Solid powders like indazole derivatives often carry static charges; neutralizing the surface prevents the powder from "jumping" and aerosolizing during transfer.

Phase 2: Execution & Self-Validating Transfer 3. Donning Sequence: Put on the lab coat, safety goggles, and two pairs of nitrile gloves. 4. Weighing: Using a micro-spatula, transfer the ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate slowly into the weigh boat. Keep the source bottle and weigh boat as close together as physically possible. Causality: Minimizing the drop height exponentially reduces the kinetic energy transferred to the powder, thereby preventing dust cloud formation. 5. Self-Validation Check: Inspect your outer gloves immediately after sealing the source bottle. If any crystalline residue is visible, doff the outer gloves inside the fume hood and don a fresh outer pair. Causality: This validates that your primary barrier system is functioning and prevents cross-contamination to the external lab environment.

Phase 3: Decontamination & Transport 6. Solubilization (Preferred): If possible, dissolve the weighed solid in your assay solvent (e.g., DMSO or ethanol) directly within the fume hood before transporting it to the bench. Causality: Solutions do not generate dust; converting the solid to a liquid state completely neutralizes the H332 inhalation risk during transport. 7. Doffing Sequence: Remove the outer gloves inside the hood. Wipe down the balance and hood surface with a wet paper towel (water/ethanol mix). Causality: Wet wiping traps residual particulates, whereas dry wiping would re-aerosolize them.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases can occur. If ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is spilled outside of a ventilated enclosure, follow this immediate mitigation plan:

  • Evacuate and Assess: Step back from the spill to avoid inhaling any immediate dust cloud. Ensure your respiratory protection (N95/P100) and goggles are secure[1].

  • Dust Suppression (Do NOT Dry Sweep): Never use a brush or broom on a toxic solid spill. Dry sweeping actively aerosolizes the H332 hazard. Instead, gently cover the spilled powder with damp paper towels (moistened with water or a compatible solvent).

  • Collection: Carefully scoop the damp towels and the trapped powder into a wide-mouth hazardous waste container using a disposable plastic scraper.

  • Secondary Decontamination: Wash the affected surface with a soap and water solution, wiping inward from the edges of the spill to the center to prevent spreading the H312 dermal hazard.

  • Disposal: Dispose of all contaminated weigh boats, spatulas, wipes, and outer gloves in a sealed, labeled solid hazardous waste receptacle in accordance with institutional and environmental regulations.

References

  • Working with Chemicals - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. NCBI Bookshelf. Available at:[Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

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